tert-Butyl 7-bromo-1H-indole-1-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 7-bromoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTLZTNNVUGEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649980 | |
| Record name | tert-Butyl 7-bromo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868561-17-5 | |
| Record name | tert-Butyl 7-bromo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl 7-bromo-1H-indole-1-carboxylate
CAS Number: 868561-17-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 7-bromo-1H-indole-1-carboxylate, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its applications in medicinal chemistry.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 868561-17-5 | |
| Molecular Formula | C₁₃H₁₄BrNO₂ | [1][2] |
| Molecular Weight | 296.16 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of 7-bromo-1H-indole with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis to protect the indole nitrogen for subsequent functionalization at other positions of the indole ring.
Experimental Protocol: N-Boc Protection of 7-bromo-1H-indole
This protocol is a general representation of the synthesis.
Materials:
-
7-bromo-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 7-bromo-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Applications in Organic Synthesis and Drug Discovery
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The Boc-protected indole nitrogen allows for selective functionalization at other positions of the indole ring, while the bromo substituent provides a handle for various cross-coupling reactions.
Role as a Synthetic Building Block
The bromine atom at the 7-position of the indole ring is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures.
The workflow for utilizing this compound in a typical cross-coupling reaction is illustrated below.
Caption: Synthetic workflow utilizing this compound.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the 7-position of the indole ring, which is often crucial for modulating biological activity and pharmacokinetic properties, makes this compound a valuable starting material in drug discovery programs.
While this compound is a key intermediate, specific signaling pathways directly modulated by this compound itself are not typically reported. Instead, its significance lies in enabling the synthesis of derivatives that target various biological pathways. The general workflow for a drug discovery program that might utilize this building block is outlined below.
Caption: Drug discovery workflow involving indole derivatives.
References
In-Depth Technical Guide: tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 7-bromo-1H-indole-1-carboxylate is a synthetically important intermediate in the field of medicinal chemistry. As a member of the indole family, a privileged scaffold in drug discovery, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom at the 7-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential role in modulating key cellular signaling pathways.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 296.16 g/mol | [1][2] |
| Chemical Formula | C₁₃H₁₄BrNO₂ | [1][2][3] |
| CAS Number | 868561-17-5 | [1][2][3] |
| Appearance | Yellow liquid or solid | [3] |
| Purity | Typically ≥97% | [3] |
Note: Specific physical properties such as melting point and boiling point are not consistently reported in publicly available literature and may vary based on purity.
Synthesis of this compound: An Experimental Protocol
The following is a representative experimental protocol for the N-Boc protection of 7-bromo-1H-indole to yield this compound. This method is adapted from a general procedure for the Boc protection of heterocyclic amines.
Materials:
-
7-bromo-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-bromo-1H-indole (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
-
Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for the N-Boc protection of 7-bromo-1H-indole.
Role in Drug Discovery and Signaling Pathways
Indole derivatives are a cornerstone in medicinal chemistry, with many exhibiting potent and selective biological activities. While specific studies on this compound are limited in the public domain, its structural features suggest its utility as an intermediate in the synthesis of kinase inhibitors. The indole scaffold is a common feature in many small molecule inhibitors that target the ATP-binding site of various kinases.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Indole-containing compounds have been investigated as inhibitors of this pathway.[4] While direct evidence for this compound is not available, it serves as a valuable precursor for the synthesis of compounds that could potentially modulate this pathway. The 7-bromo position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates the potential mechanism of action for a hypothetical inhibitor derived from this compound targeting the PI3K/Akt signaling pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by a hypothetical indole-based inhibitor.
Conclusion
This compound is a key chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its well-defined structure and reactivity make it an ideal starting point for the development of libraries of complex molecules for high-throughput screening. While further research is needed to fully elucidate the biological activities of its derivatives, the foundational role of the indole nucleus in kinase inhibition suggests that this compound will continue to be of high interest to the drug discovery community. The provided synthetic protocol and conceptual framework for its application in targeting signaling pathways offer a solid basis for future research and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
tert-Butyl 7-bromo-1H-indole-1-carboxylate chemical properties
An In-Depth Technical Guide to tert-Butyl 7-bromo-1H-indole-1-carboxylate
Introduction
This compound is a heterocyclic building block crucial in medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in drug discovery, this compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 7-position provides a reactive handle for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a protective group, enabling selective functionalization of the indole ring. This guide provides a comprehensive overview of its chemical properties, spectral data, and relevant experimental methodologies.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.
| Property | Value | Citations |
| CAS Number | 868561-17-5 | [1][2][3] |
| Molecular Formula | C₁₃H₁₄BrNO₂ | [1][2][4] |
| Molecular Weight | 296.16 g/mol | [1][2][4] |
| Purity | Typically ≥97% | [1][3] |
| Appearance | Liquid (Note: Data is limited and may vary) | [1] |
| InChI Key | QKTLZTNNVUGEOY-UHFFFAOYSA-N | [1] |
Spectral Data
While specific spectral data for this compound is not extensively published, representative data for closely related bromo-indole isomers and N-Boc protected indoles are available and provide a basis for characterization.
| Data Type | Description | Citations |
| ¹H NMR | Spectra are typically recorded on 500 MHz instruments in solvents like DMSO or CDCl₃. Expected signals include a singlet for the 9 protons of the tert-butyl group around δ 1.3-1.6 ppm and distinct aromatic proton signals. | [5][6] |
| ¹³C NMR | In DMSO, the tert-butyl carbons appear around 29 ppm. Aromatic carbons and the carbonyl carbon will have characteristic shifts. | [5] |
| Mass Spectrometry | High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and elemental composition. | [5] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and analysis of this compound, based on standard procedures for similar compounds.
Synthesis: N-tert-Butyloxycarbonylation
The most common synthesis route involves the protection of the indole nitrogen with a Boc group. This is a standard procedure in organic chemistry.
Reaction:
-
Starting Material: 7-Bromo-1H-indole
-
Reagent: Di-tert-butyl dicarbonate (Boc)₂O
-
Base: A suitable base such as 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), or Sodium Hydride (NaH).
-
Solvent: Anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
Procedure:
-
7-Bromo-1H-indole is dissolved in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The base is added to the solution.
-
Di-tert-butyl dicarbonate, dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C.
-
The reaction is typically stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification
The crude product is typically purified using column chromatography on silica gel.
Procedure:
-
The crude oil or solid is adsorbed onto a small amount of silica gel.
-
A silica gel column is prepared using a suitable eluent system, often a gradient of ethyl acetate in hexane or petroleum ether.
-
The adsorbed product is loaded onto the column.
-
The product is eluted from the column, and fractions are collected.
-
Fractions containing the pure product (as determined by TLC) are combined and concentrated under reduced pressure to afford the purified this compound.
Analytical Characterization
The identity and purity of the final product are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5]
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using HPLC, often with a C18 column and a mobile phase gradient of acetonitrile and water containing a small percentage of formic acid.[5] Detection is commonly performed at 220 nm.[5]
-
Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry, typically using electrospray ionization (ESI).[5]
Visualized Workflows and Relationships
General Synthesis and Purification Workflow
The following diagram illustrates the typical laboratory workflow for producing and purifying the target compound.
Caption: Synthesis and Purification Workflow.
Role as a Versatile Chemical Intermediate
This compound is not typically an end-product but rather a key intermediate. The Boc-protected nitrogen allows for regioselective reactions at other positions, and the bromo group is ideal for forming new carbon-carbon or carbon-heteroatom bonds, making it valuable in drug discovery.
Caption: Role as a versatile chemical intermediate.
Safety and Handling
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Wash hands thoroughly after handling.[7]
-
Store in a tightly closed container in a cool, dry place.[7]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. chiralen.com [chiralen.com]
- 4. tert-butyl 2-bromo-1H-indole-1-carboxylate | C13H14BrNO2 | CID 12179158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for tert-butyl 7-bromo-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds. The presence of the bromine atom at the 7-position allows for further functionalization through various cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility, facilitating subsequent synthetic transformations. This guide outlines a reliable two-step synthesis pathway, commencing with the formation of 7-bromoindole via the Bartoli indole synthesis, followed by the protection of the indole nitrogen with a Boc group.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 7-bromoindole, from an appropriate ortho-substituted nitroarene. The second step is the protection of the indole nitrogen of 7-bromoindole using di-tert-butyl dicarbonate.
Step 1: Synthesis of 7-Bromoindole via Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2] In this pathway, 2-bromonitrobenzene is treated with three equivalents of vinylmagnesium bromide to yield 7-bromoindole. The ortho-bromo substituent is crucial for directing the cyclization.[3]
Experimental Protocol
Materials:
-
2-Bromonitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 2-bromonitrobenzene (1.0 equiv.) in anhydrous THF is cooled to -40 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Vinylmagnesium bromide (3.0 equiv., 1.0 M solution in THF) is added dropwise to the cooled solution, maintaining the temperature below -35 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-bromoindole.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Bromonitrobenzene | [3] |
| Reagent | Vinylmagnesium bromide (3 equiv.) | [1][2] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | -40 °C to room temperature | [1] |
| Typical Yield | Good to high yields | [3] |
| Purification Method | Flash column chromatography | General practice |
Step 2: N-Boc Protection of 7-Bromoindole
The protection of the indole nitrogen is a common strategy to increase the stability and solubility of the indole ring, as well as to direct subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. The reaction proceeds by treating 7-bromoindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4]
Experimental Protocol
Materials:
-
7-Bromoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 7-bromoindole (1.0 equiv.) in anhydrous dichloromethane or THF, 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) is added.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) is then added to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for several hours (typically 2-4 hours) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is diluted with dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 7-Bromoindole | [4] |
| Reagents | Di-tert-butyl dicarbonate (1.1-1.2 equiv.), 4-(Dimethylamino)pyridine (0.1 equiv.) | [4] |
| Solvent | Dichloromethane or THF | [4] |
| Reaction Temperature | Room temperature | [4] |
| Typical Yield | High (often >90%) | General observation |
| Purification Method | Flash column chromatography | [4] |
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
Conclusion
The two-step synthesis of this compound presented in this guide offers a reliable and efficient route for obtaining this important synthetic intermediate. The Bartoli indole synthesis provides a direct method for the preparation of the 7-bromoindole core, and the subsequent Boc protection proceeds in high yield under mild conditions. The detailed protocols and data provided herein are intended to support researchers and professionals in the successful synthesis and application of this versatile compound in drug discovery and development.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies [organic-chemistry.org]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key starting materials and the synthetic pathway for the preparation of tert-Butyl 7-bromo-1H-indole-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development.
Core Starting Material: 7-Bromo-1H-indole
The principal precursor for the synthesis of this compound is 7-bromo-1H-indole. This compound is commercially available from various chemical suppliers, simplifying the initial steps of the synthesis.
Material Properties and Availability
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| CAS Number | 51417-51-7 | [2] |
| Appearance | Solid | [1] |
| Melting Point | 41-44 °C | [2] |
| Purity | Typically ≥95% | [1] |
| Commercial Suppliers | CymitQuimica, MedchemExpress, SUZHOU ARTK MEDCHEM CO.,LTD., TargetMol | [1][2][3][4] |
Synthetic Pathway: N-Boc Protection
The synthesis of this compound from 7-bromo-1H-indole is achieved through a standard protection reaction of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Reaction Workflow
Caption: Synthetic workflow for the Boc protection of 7-bromo-1H-indole.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
7-Bromo-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve 7-bromo-1H-indole (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add 4-dimethylaminopyridine (DMAP, catalytic amount, e.g., 0.1 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield pure this compound.
Product Characterization
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄BrNO₂ | [5] |
| Molecular Weight | 296.16 g/mol | [5] |
| CAS Number | 868561-17-5 | [6] |
| Appearance | Liquid or solid | [7] |
| Purity | Typically ≥97% | [7] |
Logical Relationship of Synthesis
The synthesis follows a straightforward logical progression from the starting material to the final product, as illustrated in the diagram below.
Caption: Logical flow from starting material to the final protected indole.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7-Bromo-1H-indole_TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. 868561-17-5 Cas No. | 7-Bromo-1H-indole, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 7. cymitquimica.com [cymitquimica.com]
An In-depth Technical Guide to tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 7-bromo-1H-indole-1-carboxylate is a key synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom at the 7-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it a versatile building block for the construction of more complex molecules. The Boc group provides stability under various reaction conditions and can be readily removed, while the bromo substituent serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery.
Chemical Properties and Data
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 868561-17-5 |
| Molecular Formula | C₁₃H₁₄BrNO₂ |
| Molecular Weight | 296.16 g/mol |
| Appearance | Typically a white to off-white solid |
| Purity | Commercially available with ≥97% purity |
Spectroscopic Data
| ¹H NMR (Anticipated) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.5 - 7.7 | d | ~ 3.0 |
| H-3 | ~ 6.5 - 6.7 | d | ~ 3.0 |
| H-4 | ~ 7.6 - 7.8 | d | ~ 8.0 |
| H-5 | ~ 7.0 - 7.2 | t | ~ 8.0 |
| H-6 | ~ 7.3 - 7.5 | d | ~ 8.0 |
| -C(CH₃)₃ | ~ 1.6 - 1.8 | s | - |
| ¹³C NMR (Anticipated) | Chemical Shift (ppm) |
| C-2 | ~ 125 - 127 |
| C-3 | ~ 105 - 107 |
| C-3a | ~ 128 - 130 |
| C-4 | ~ 122 - 124 |
| C-5 | ~ 121 - 123 |
| C-6 | ~ 120 - 122 |
| C-7 | ~ 115 - 117 |
| C-7a | ~ 135 - 137 |
| -C (CH₃)₃ | ~ 83 - 85 |
| -C(C H₃)₃ | ~ 28 - 30 |
| C=O | ~ 150 - 152 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of 7-bromoindole using di-tert-butyl dicarbonate (Boc₂O). The following is a general, representative protocol based on standard procedures for Boc protection of indoles.
Materials:
-
7-bromoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 7-bromoindole (1.0 eq) in anhydrous DCM or THF, add di-tert-butyl dicarbonate (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Reactivity and Synthetic Applications
The primary synthetic utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C-7 position. The Suzuki-Miyaura coupling is a prominent example, allowing for the formation of a carbon-carbon bond between the indole scaffold and various aryl or heteroaryl boronic acids or esters.
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
Role in Drug Discovery and Signaling Pathways
While specific studies detailing the biological activity and involvement in signaling pathways of this compound are not prevalent in the reviewed literature, the broader class of bromoindole derivatives has been implicated in various therapeutic areas. Indole-based compounds are known to interact with a multitude of biological targets due to their structural resemblance to endogenous signaling molecules like serotonin.
The introduction of a bromine atom can enhance binding affinity and selectivity for certain protein targets. For instance, various substituted indoles have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Potential Signaling Pathway Involvement
The diagram below illustrates a generalized signaling pathway where an indole-based kinase inhibitor might act. The 7-aryl indole, synthesized from this compound, could potentially function as such an inhibitor.
Caption: Potential mechanism of action for a 7-aryl-indole derivative as a kinase inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is primarily derived from the strategic placement of the bromine atom, allowing for selective functionalization of the indole core through modern cross-coupling methodologies. While direct biological data on this specific compound is limited, its role as a precursor to a wide range of substituted indoles positions it as a compound of significant interest for researchers in drug discovery and development. Further exploration of the derivatives synthesized from this intermediate will likely uncover novel therapeutic agents targeting a variety of disease-related signaling pathways.
In-Depth Technical Guide: Spectral Analysis of tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for tert-Butyl 7-bromo-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring these spectra.
Chemical Structure and Properties
This compound is a protected indole derivative. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile building block for the synthesis of more complex molecules.
Molecular Formula: C₁₃H₁₄BrNO₂[1][2]
Molecular Weight: 296.16 g/mol [1][2]
Spectral Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | d | 1H | H-4 |
| ~ 7.5 - 7.6 | d | 1H | H-6 |
| ~ 7.1 - 7.2 | t | 1H | H-5 |
| ~ 7.4 - 7.5 | d | 1H | H-2 |
| ~ 6.5 - 6.6 | d | 1H | H-3 |
| 1.6 - 1.7 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 149 - 150 | C=O |
| ~ 135 - 136 | C-7a |
| ~ 130 - 131 | C-3a |
| ~ 128 - 129 | C-2 |
| ~ 125 - 126 | C-6 |
| ~ 124 - 125 | C-4 |
| ~ 121 - 122 | C-5 |
| ~ 107 - 108 | C-3 |
| ~ 105 - 106 | C-7 |
| ~ 84 - 85 | -C (CH₃)₃ |
| ~ 28 - 29 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2975 | Medium-Strong | C-H stretch (tert-butyl) |
| ~ 1730 | Strong | C=O stretch (carbamate) |
| ~ 1580 | Medium | C=C stretch (aromatic) |
| ~ 1450 | Medium | C-H bend (tert-butyl) |
| ~ 1250 | Strong | C-N stretch |
| ~ 1150 | Strong | C-O stretch |
| ~ 750 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z | Ion |
| 295/297 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 239/241 | [M - C₄H₈]⁺ |
| 196 | [M - Boc]⁺ |
| 116 | [Indole fragment]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Spectra are typically recorded on the same spectrometer at a corresponding frequency (e.g., 75 MHz or 125 MHz).
FT-IR Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a KBr or NaCl plate.
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can be used for accurate mass determination to confirm the elemental composition.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectral characterization of a chemical compound like this compound.
This diagram outlines the logical progression from starting materials to the synthesis and purification of the target compound, followed by its characterization using various spectroscopic techniques. The data obtained from these techniques are then collectively used for the elucidation and confirmation of the chemical structure.
References
tert-Butyl 7-bromo-1H-indole-1-carboxylate solubility in organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl 7-bromo-1H-indole-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of this compound in various organic solvents. Given the absence of extensive published quantitative data for this specific compound, this document serves as a foundational resource, detailing the necessary experimental protocols and data presentation standards for researchers to generate and compile their own findings.
The solubility of a compound is a critical physicochemical property that profoundly influences its behavior in both chemical and biological systems. In drug discovery and development, understanding a compound's solubility is essential for formulation design, assessing bioavailability, and ensuring reliable results in screening assays.[1][2][3] Poor solubility can be a major obstacle, hindering the progression of promising drug candidates.[2]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties are essential for understanding the compound's general behavior and for designing solubility experiments.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄BrNO₂ | [4][5] |
| Molecular Weight | 296.16 g/mol | [4][5] |
| CAS Number | 868561-17-5 | [5][6] |
| Physical Form | Liquid (data may vary) | [4] |
| Purity | Typically ≥97% | [4] |
Experimental Workflow for Solubility Determination
The determination of solubility follows a logical progression from qualitative assessment to precise quantitative measurement. The following workflow diagram illustrates the key steps involved in this process.
Caption: Workflow for determining organic compound solubility.
Quantitative Solubility Data
As quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to systematically record their experimental findings. Accurate and consistent data recording is crucial for comparing results across different solvents and conditions.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used | Observations/Notes |
| e.g., Acetonitrile | 25 | Shake-Flask, HPLC-UV | Clear, colorless solution | |
| e.g., DMSO | 25 | Shake-Flask, HPLC-UV | ||
| e.g., Ethanol | 25 | Shake-Flask, HPLC-UV | ||
| e.g., Dichloromethane | 25 | Shake-Flask, HPLC-UV | ||
| e.g., Ethyl Acetate | 25 | Shake-Flask, HPLC-UV | ||
| e.g., Tetrahydrofuran | 25 | Shake-Flask, HPLC-UV | ||
| e.g., Toluene | 25 | Shake-Flask, HPLC-UV |
Experimental Protocols
Detailed and consistent methodologies are key to generating reproducible solubility data. The following protocols outline both a rapid qualitative method for initial screening and the more rigorous shake-flask method for determining thermodynamic solubility.
Protocol 1: Qualitative/Semi-Quantitative Solubility Assessment
This method is useful for rapid screening and for estimating the solubility range of the compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, ethanol, acetonitrile)
-
Small glass vials (1-2 mL) with caps
-
Calibrated micropipettes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Accurately weigh approximately 1-2 mg of the compound into a small, dry glass vial.[7]
-
Add a small, precise volume of the selected organic solvent (e.g., 100 µL) to the vial.[7][8]
-
Cap the vial and shake it vigorously or vortex for 60 seconds.[7] After agitation, visually inspect the mixture.
-
If the solid has completely dissolved, the compound is soluble at a concentration of ≥10-20 mg/mL. Record the observation.
-
If the solid is not completely dissolved, continue to add the solvent in small, incremental volumes (e.g., 100 µL at a time). After each addition, vortex the vial for 60 seconds and visually inspect for complete dissolution.[7]
-
Record the total volume of solvent required to completely dissolve the initial mass of the compound.
-
The solubility can be classified based on the volume of solvent needed. For example, a compound dissolving in less than 1 mL of solvent for a 1 mg sample would be considered highly soluble.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Screw-cap vials
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Nuclear Magnetic Resonance (NMR) spectrometer
-
Volumetric flasks and analytical balance for standard preparation
Procedure:
-
Add an excess amount of solid this compound to a screw-cap vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg in 1 mL of solvent).
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial tightly and place it in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure equilibrium is reached.[10]
-
After the equilibration period, let the vial stand to allow the excess solid to settle.
-
Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to first centrifuge the vial and then draw the supernatant through a syringe fitted with a chemical-resistant filter (e.g., 0.22 µm PTFE).[10]
-
Immediately dilute the filtered saturated solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted solution using a validated analytical method such as HPLC-UV or NMR.[11] This requires a pre-established calibration curve generated from standard solutions of known concentrations.[11]
-
Calculate the original solubility in mg/mL, accounting for the dilution factor. The experiment should be performed in triplicate to ensure the precision of the results.
Conclusion
This guide provides the necessary framework for researchers and drug development professionals to systematically determine the solubility of this compound in relevant organic solvents. While published quantitative data is scarce, the application of the detailed qualitative and quantitative protocols described herein will enable individual laboratories to generate the high-quality, reproducible data essential for advancing their research and development objectives. Consistent application of these methods will facilitate a deeper understanding of this compound's physicochemical profile, supporting its effective use in medicinal chemistry and beyond.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. chiralen.com [chiralen.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. quora.com [quora.com]
- 11. pharmatutor.org [pharmatutor.org]
Crystal Structure of tert-Butyl 7-bromo-1H-indole-1-carboxylate: A Search for Definitive Data
A comprehensive search for the crystal structure of tert-Butyl 7-bromo-1H-indole-1-carboxylate has revealed a notable absence of publicly available, detailed crystallographic data for this specific compound. While information regarding its synthesis and general chemical properties is accessible, a definitive, peer-reviewed crystal structure analysis containing atomic coordinates, unit cell dimensions, and bond parameters appears to be unpublished in major crystallographic databases and scientific literature.
This technical guide aims to address the current state of knowledge and provide relevant information on related structures, which may serve as a valuable reference for researchers, scientists, and drug development professionals interested in this molecular scaffold.
Context and Significance
This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The indole core is a privileged scaffold in numerous biologically active molecules, and the bromo- and N-tert-butoxycarbonyl (Boc) substituents provide handles for further chemical modification, making it a versatile building block in drug discovery. A detailed understanding of its three-dimensional structure is crucial for rational drug design, computational modeling, and predicting intermolecular interactions with biological targets.
Current Status of Crystallographic Data
Despite a thorough search of chemical and crystallographic databases, no specific entry corresponding to the single-crystal X-ray diffraction data for this compound could be located. The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this compound.
For illustrative purposes and to provide insight into the crystallography of similar molecules, data for a related spirocyclic indoline derivative, tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate , is presented. It is imperative to note that this is a different molecule, and its structural parameters are not directly transferable to the target compound of this guide.
Crystallographic Data for a Related Compound: tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate
The following table summarizes the crystallographic data for this related structure.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₈BrNO₅ |
| Formula Weight | 396.23 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.7040 (18) |
| b (Å) | 9.325 (2) |
| c (Å) | 25.540 (6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1834.8 (7) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.434 |
| Absorption Coefficient (mm⁻¹) | 2.27 |
| F(000) | 808 |
| Crystal Size (mm³) | 0.2 × 0.18 × 0.15 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Data sourced from a study on tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate and is provided for comparative purposes only.[1]
Proposed Experimental Protocol for Crystal Structure Determination
For researchers aiming to determine the crystal structure of this compound, a general experimental workflow is proposed. This protocol is based on standard crystallographic practices.
Synthesis and Purification
The first step involves the synthesis of this compound. Several synthetic routes are available in the chemical literature, often starting from 7-bromoindole. A common method involves the protection of the indole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). The crude product should be purified to a high degree, typically by column chromatography, to remove impurities that could hinder crystallization.
Crystallization
Growing single crystals of sufficient size and quality is a critical and often challenging step. A variety of techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
A range of solvents should be screened, including common organic solvents like hexane, ethyl acetate, dichloromethane, and methanol, as well as their mixtures.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. X-ray data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². This process involves adjusting atomic positions, displacement parameters, and other structural parameters to achieve the best fit between the observed and calculated diffraction data.
The following diagram illustrates the general workflow for crystal structure determination.
Molecular Structure Representation
While the precise crystal structure is not available, a 2D representation and a hypothetical 3D conformation are useful for conceptual understanding. The following diagram depicts the chemical structure of this compound.
Conclusion and Future Outlook
References
Commercial Sourcing and Technical Guide for tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key technical data for tert-Butyl 7-bromo-1H-indole-1-carboxylate (CAS No. 868561-17-5), a crucial building block in synthetic organic chemistry and drug discovery. This document is intended to assist researchers in making informed purchasing decisions and to provide foundational experimental methodologies.
Introduction
This compound is a protected indole derivative widely utilized in the synthesis of more complex heterocyclic compounds. The presence of the bromo substituent at the 7-position and the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen makes it a versatile intermediate for various cross-coupling reactions and further functionalization, enabling the construction of novel molecular scaffolds for pharmaceutical and materials science research.
Commercial Suppliers
A survey of commercial suppliers reveals several sources for this compound. The following tables summarize the available quantitative data to facilitate a comparative analysis of purity, pricing, and available quantities.
Supplier Comparison
| Supplier | Purity | Available Quantities | Price (USD) | Price (€) |
| CHIRALEN | 99% | 250mg | $127.00 | - |
| CymitQuimica (for Fluorochem) | 97% | 500mg, 1g, 5g | - | €212.00, €304.00, €830.00 |
| Apollo Scientific | - | 500mg, 1g, 5g | £153.00, £175.00, £700.00 | - |
| Santa Cruz Biotechnology | Lot-specific | - | - | - |
| BLDpharm | - | - | - | - |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and quality control of this compound, compiled from established chemical literature.
Synthesis Protocol: Boc Protection of 7-Bromo-1H-indole
This two-step synthesis involves the initial synthesis of 7-bromo-1H-indole followed by the protection of the indole nitrogen with a tert-butoxycarbonyl group.
Step 1: Synthesis of 7-Bromo-1H-indole (Precursor)
A common method for the synthesis of 7-bromo-1H-indole involves the Fischer indole synthesis from (2-bromophenyl)hydrazine and a suitable carbonyl compound, or through bromination of indole with subsequent separation of isomers.
Step 2: Boc Protection of 7-Bromo-1H-indole
Materials:
-
7-Bromo-1H-indole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 7-bromo-1H-indole (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-(dimethylaminopyridine) (DMAP) (0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quality Control Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a reliable means to determine the purity of the synthesized compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample of the compound in the mobile phase or a suitable solvent like acetonitrile. Inject the solution onto the HPLC system and analyze the resulting chromatogram. The purity is determined by the relative area of the main peak.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H NMR: Acquire the proton NMR spectrum. The characteristic signals for the tert-butyl group (a singlet around 1.6 ppm integrating to 9 protons) and the aromatic protons of the indole ring should be observed. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 7-bromo substitution pattern.
-
¹³C NMR: Acquire the carbon NMR spectrum to confirm the presence of all carbon atoms in the molecule, including the carbonyl of the Boc group (around 150 ppm) and the carbons of the indole core.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to acquiring and utilizing this compound.
The Strategic Role of tert-Butyl 7-bromo-1H-indole-1-carboxylate in Advancing Proteomics Research: A Technical Guide
For Immediate Release
In the rapidly evolving landscape of proteomics, the ability to selectively probe, capture, and degrade proteins of interest is paramount. The compound tert-Butyl 7-bromo-1H-indole-1-carboxylate has emerged as a critical chemical scaffold, providing a versatile starting point for the synthesis of sophisticated molecular tools designed to interrogate complex biological systems. This technical guide offers an in-depth exploration of its role, focusing on its application in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), crucial areas of research for academic and industry professionals in drug discovery and chemical biology.
Core Applications in Proteomics
The utility of this compound in proteomics stems from the reactivity of the bromo-indole core. The bromine atom at the 7-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the strategic introduction of various functional groups and molecular linkers. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen ensures stability during these synthetic transformations and can be readily removed under acidic conditions to allow for further derivatization.
This synthetic versatility makes it an ideal building block for:
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonding interactions within the kinase active site.
-
Proteolysis Targeting Chimeras (PROTACs): As a component of a warhead that binds to a protein of interest, this indole derivative can be linked to an E3 ligase-recruiting moiety to induce targeted protein degradation.
Synthesis of a Kinase Inhibitor Precursor
A key application of this compound is in the synthesis of precursors for potent and selective kinase inhibitors. The following workflow illustrates a general synthetic strategy.
A generalized synthetic workflow for kinase inhibitor development.
Experimental Protocol: Suzuki Coupling
This protocol describes a representative Suzuki coupling reaction to introduce an aryl group at the 7-position of the indole ring.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tert-Butyl 7-aryl-1H-indole-1-carboxylate.
Application in PROTAC Synthesis
The development of PROTACs represents a paradigm shift in pharmacology, moving from protein inhibition to targeted degradation. The indole scaffold derived from this compound can serve as a potent warhead for recruiting a protein of interest to an E3 ubiquitin ligase.
Conceptual workflow for the assembly of an indole-based PROTAC.
Quantitative Data Presentation
While specific quantitative data for proteomics experiments starting directly from this compound is proprietary or not yet widely published, the following table illustrates the type of data generated when evaluating the efficacy of resulting PROTACs.
| PROTAC Compound | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Hypothetical-PROTAC-1 | BRD4 | 25 | >95 | HEK293 |
| Hypothetical-PROTAC-2 | CDK9 | 50 | >90 | HeLa |
| Control (Warhead only) | BRD4 | >1000 | <10 | HEK293 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of protein degradation.
Conclusion
This compound is a valuable and versatile building block in the chemical biologist's and medicinal chemist's toolbox. Its strategic use in the synthesis of kinase inhibitors and PROTACs underscores its importance in advancing proteomics research and drug discovery. The ability to readily functionalize the 7-position of the indole core allows for the creation of highly specific and potent molecules for interrogating and manipulating the proteome. As proteomics research continues to delve deeper into the complexities of cellular function, the demand for such adaptable chemical scaffolds is expected to grow.
Methodological & Application
Application Note and Protocol: Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tert-butyl 7-bromo-1H-indole-1-carboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen facilitates various subsequent chemical transformations by preventing unwanted side reactions. This document provides a detailed protocol for the synthesis of this compound from 7-bromo-1H-indole.
Reaction Scheme:
The synthesis involves the protection of the nitrogen atom of 7-bromo-1H-indole using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base catalyst.
Quantitative Data Summary:
The following table summarizes the key quantitative data for the synthesis of this compound. The data is compiled from analogous reactions and typical yields for this type of transformation.
| Parameter | Value | Reference |
| Starting Material | 7-bromo-1H-indole | - |
| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP) | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 15 hours | [1] |
| Typical Yield | 90-98% | [2] |
| Purity (Typical) | >97% | [3] |
| Molecular Formula | C₁₃H₁₄BrNO₂ | [3][4] |
| Molecular Weight | 296.16 g/mol | [3][4] |
| CAS Number | 868561-17-5 | [4][5] |
Experimental Protocol:
This protocol is adapted from established procedures for the N-Boc protection of indoles and related heterocyclic compounds.[1][2]
Materials:
-
7-bromo-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Water (deionized)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a solution of 7-bromo-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (1.0 equivalent).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.[1]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 20-30% ethyl acetate in hexane), to afford the pure this compound.[1]
Visualizations:
Experimental Workflow Diagram:
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Logical Relationship):
This diagram illustrates the logical relationship of the components in the reaction.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling with tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing tert-Butyl 7-bromo-1H-indole-1-carboxylate as a key building block. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position is crucial for the development of novel therapeutic agents. These protocols offer optimized conditions for the efficient synthesis of 7-arylindoles, valuable intermediates in drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.[3] The indole moiety, in particular, is a frequent pharmacophore in biologically active compounds, and methods for its selective functionalization are of high interest.[4]
This compound is a versatile starting material for accessing 7-substituted indoles. The Boc protecting group enhances stability and solubility, while the bromine at the C7 position provides a reactive handle for cross-coupling reactions. This application note details optimized protocols for the Suzuki-Miyaura coupling of this substrate with various arylboronic acids, providing researchers with a reliable method for generating diverse libraries of 7-arylindole derivatives.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-bromoindoles. This versatile substrate serves as a valuable building block in the synthesis of a wide array of functionalized indole derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The following sections detail the experimental conditions for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions, enabling researchers to select and apply the most suitable methodology for their synthetic targets.
Introduction to Palladium-Catalyzed Cross-Coupling on 7-Bromoindoles
The indole nucleus is a privileged structure in numerous biologically active compounds. Functionalization of the indole core is a key strategy in drug discovery and development. The presence of a bromine atom at the 7-position of the indole ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions. These transformations allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, demonstrating broad functional group tolerance. The choice of the specific cross-coupling reaction depends on the desired substituent to be introduced at the 7-position of the indole scaffold.
Comparative Data of Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize quantitative data from the literature for various palladium-catalyzed cross-coupling reactions on 7-bromoindoles and closely related analogues. These tables are designed to facilitate the comparison of different catalytic systems and reaction conditions.
Note: Direct comparison of yields should be approached with caution as the substrates, while structurally related, are not identical in all cited examples. N-protection of the indole is often crucial for achieving high yields.
Table 1: Suzuki-Miyaura Coupling of 7-Bromo-heterocycles
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-7-bromotryptophan | p-Tolylboronic acid | Pd-NP | - | K₃PO₄ | Water | 40 | 2 | 65 | [1](--INVALID-LINK--) |
| 2 | 7-Bromo-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 2 | 85 | [2](--INVALID-LINK--) |
| 3 | 7-Bromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 2 | 82 | [2](--INVALID-LINK--) |
Table 2: Heck Coupling of Aryl Bromides
| Entry | Aryl Halide | Olefin | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Styrene | Pd-complex 6 (2) | SPO | K₂CO₃ | DMF | 60 | 12 | 95 | [3](--INVALID-LINK--) |
| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | THP salt (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [4](--INVALID-LINK--) |
Table 3: Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu-Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH | THF | RT | 3 | 89 | [5] |
| 2 | Aryl Bromide | Phenylacetylene | Pd-PEPPSI (1) | CuI (10) | Et₃N | Water | 100 | 24 | up to 99 | [6](--INVALID-LINK--) |
Table 4: Buchwald-Hartwig Amination of Bromo-aza-heterocycles
| Entry | Aryl Halide | Amine/Amide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 0.5 | 94 | [2](--INVALID-LINK--) |
| 2 | N-Methyl-4-bromo-7-azaindole | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | 92 | [2](--INVALID-LINK--) |
| 3 | N-Methyl-4-bromo-7-azaindole | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1.5 | 90 | [2](--INVALID-LINK--) |
Table 5: Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanide Source | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Chloride/Bromide | K₄[Fe(CN)₆] | Pd precatalyst | Ligand | KOAc | Dioxane/H₂O | 110 | - | up to 99 | General protocol |
| 2 | Aryl Halide | Zn(CN)₂ | Pd₂(dba)₃/dppf | - | - | DMF | 80 | - | Good | General protocol |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them accordingly.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-7-bromoindole
This protocol is adapted from the mild, aqueous conditions reported for the coupling of N-protected bromotryptophan.[1](--INVALID-LINK--)
Materials:
-
N-Boc-7-bromoindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium nanoparticles (Pd-NP) or Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add N-Boc-7-bromoindole, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst to the vessel.
-
Add a sufficient amount of degassed water to dissolve the reagents.
-
Stir the reaction mixture at 40 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling of N-Protected 7-Bromoindole
This is a general protocol for the Heck reaction of aryl bromides.[3](7--INVALID-LINK--
Materials:
-
N-Protected 7-bromoindole (1.0 equiv)
-
Olefin (e.g., styrene, acrylate) (1.5 equiv)
-
Palladium acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a Schlenk tube, dissolve the N-protected 7-bromoindole, palladium acetate, and the phosphine ligand in the chosen solvent.
-
Add the base and the olefin to the reaction mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of N-Protected 7-Bromoindole
This protocol is a representative procedure for the Sonogashira coupling of aryl bromides.[5],[6](--INVALID-LINK--)
Materials:
-
N-Protected 7-bromoindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2.0-3.0 equiv)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a flask containing a solution of N-protected 7-bromoindole in the solvent, add Pd(PPh₃)₂Cl₂, CuI, and the amine base.
-
Stir the mixture for a few minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.
-
Once the reaction is complete, quench it by adding aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by flash chromatography.
Protocol 4: Buchwald-Hartwig Amination of N-Protected 7-Bromoindole
This protocol is based on the amination of related bromo-aza-heterocycles.[2](--INVALID-LINK--)
Materials:
-
N-Protected 7-bromoindole (1.0 equiv)
-
Amine or amide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the N-protected 7-bromoindole, the amine or amide, the base, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 5: Cyanation of N-Protected 7-Bromoindole
This is a general procedure for the palladium-catalyzed cyanation of aryl bromides.
Materials:
-
N-Protected 7-bromoindole (1.0 equiv)
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) (0.5-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)
-
Ligand (if required, e.g., dppf) (4-10 mol%)
-
Solvent (e.g., DMF, DMA)
Procedure:
-
To a reaction flask, add the N-protected 7-bromoindole and the cyanide source.
-
Add the palladium catalyst and ligand (if used).
-
Add the solvent and degas the mixture.
-
Heat the reaction to 80-140 °C and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the crude nitrile by column chromatography or recrystallization. Caution: Cyanide salts are highly toxic. Handle with extreme care and quench any residual cyanide with bleach before disposal.
Visualizations
General Reaction Scheme
Caption: Generalized Palladium-Catalyzed Cross-Coupling of 7-Bromoindoles.
Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Decision Tree for Reaction Selection
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Deprotection of tert-Butyl 7-bromo-1H-indole-1-carboxylate to 7-bromo-1H-indole
Abstract
This application note provides a detailed protocol for the deprotection of tert-butyl 7-bromo-1H-indole-1-carboxylate to yield 7-bromo-1H-indole. The primary method described utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a common and efficient procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group from the indole nitrogen. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The protection of the indole nitrogen is a crucial step in the synthesis of many indole-containing compounds, preventing unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its relatively straightforward removal under acidic conditions. The deprotection of Boc-protected indoles is a key step in the synthesis of numerous biologically active molecules and pharmaceutical intermediates. This document outlines a standard and reliable protocol for the deprotection of this compound.
Reaction Scheme
The deprotection reaction proceeds via acid-catalyzed cleavage of the Boc group, liberating the free indole, carbon dioxide, and tert-butyl cation, which is typically scavenged or evaporates as isobutylene.
Caption: Deprotection of this compound.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the deprotection reaction.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for purification)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (e.g., 10 mL of DCM per 1 gram of substrate).
-
Addition of TFA: Cool the solution in an ice bath. Slowly add an equal volume of trifluoroacetic acid to the stirred solution. For instance, if you used 10 mL of DCM, add 10 mL of TFA. A common ratio is 1:1 DCM:TFA[1].
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is no longer observed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 7-bromo-1H-indole can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure product.
Data Presentation
While a specific literature source detailing the exact yield for the deprotection of this compound was not identified, the following table presents typical conditions and expected outcomes based on general procedures for Boc deprotection of indoles and other amines.
| Starting Material | Reagents and Solvents | Temperature (°C) | Time (h) | Work-up | Purification | Typical Yield (%) |
| This compound | TFA, DCM (1:1 v/v) | 0 to RT | 1 - 4 | NaHCO₃ wash | Chromatography | >90 (estimated) |
| General N-Boc Amine[1] | TFA, DCM (1:1 v/v) | RT | 2 | NaHCO₃ wash | HPLC | Not specified |
| General N-Boc Amine[1] | 25% TFA in DCM | RT | 2 | Na₂CO₃ wash | - | 60 |
| General N-Boc Amine[1] | TFA in DCM | RT | 18 | NaOH wash | - | 87 |
Workflow Diagram
The following diagram illustrates the overall workflow for the deprotection of this compound.
Caption: Experimental workflow for the deprotection of 7-bromo-1H-indole.
Safety Precautions
-
Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Vent the separatory funnel frequently to avoid pressure buildup.
Conclusion
The deprotection of this compound using trifluoroacetic acid in dichloromethane is a robust and efficient method for obtaining 7-bromo-1H-indole. The protocol provided in this application note is a standard procedure that can be adapted for various scales of synthesis. Careful monitoring of the reaction and appropriate work-up and purification are key to obtaining a high yield of the pure product.
References
Application Notes and Protocols for N-Boc Deprotection of Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the indole nitrogen in multi-step organic synthesis due to its stability under various reaction conditions. However, its efficient and selective removal is a critical step in the synthesis of many biologically active molecules, including pharmaceuticals. Bromoindoles are important synthetic intermediates, and the electron-withdrawing nature of the bromine atom can influence the reactivity of the N-Boc group. This document provides a comprehensive overview of various reaction conditions for the N-Boc deprotection of bromoindoles, including acidic, basic, thermal, and catalytic methods. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the optimal conditions for their specific needs.
Reaction Conditions for N-Boc Deprotection of Bromoindoles
The choice of deprotection method for N-Boc-bromoindoles depends on several factors, including the position of the bromine atom, the presence of other functional groups in the molecule, and the desired scale of the reaction. Below is a summary of common deprotection strategies with available quantitative data.
Summary of Reaction Conditions
| Substrate | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Boc-bromoindole (general) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 1 - 18 h | High | [1][2] |
| N-Boc-bromoindole (general) | Hydrochloric Acid (HCl) | Dioxane / Methanol | RT | 2 - 16 h | High | [3] |
| N-Boc-indole | Sodium Methoxide (NaOMe) | Methanol (MeOH) | RT | Short | High | [2] |
| N-Boc-indole | Sodium Carbonate (Na2CO3) | Dimethyl Ether (DME) | Reflux | - | High | [4] |
| N-Boc-indole | Water (H2O) | - | 100 | < 15 min | >90 | [5] |
| N-Boc-indole | 2,2,2-Trifluoroethanol (TFE) | TFE | 150 | 1 h | 98 | [6] |
| N-Boc-bromoindole (general) | Oxalyl Chloride / Methanol | Methanol (MeOH) | RT | 1 h | >70 | [4] |
| N-Boc protected amines | Iodine (catalytic) | Solvent-free or Solvent | - | - | High | [7] |
Note: "High" yield indicates that the source reports a successful reaction with good to excellent yields, but specific quantitative data for bromoindoles was not provided. The data for "N-Boc-indole" is included as a relevant reference point.
Experimental Protocols
Acidic Deprotection
Acid-catalyzed deprotection is the most common method for removing the N-Boc group. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are typically used.
a) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and generally efficient method for N-Boc deprotection.
-
Protocol:
-
Dissolve the N-Boc-bromoindole (1.0 equiv) in dichloromethane (DCM, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the bromoindole.
-
b) Hydrochloric Acid (HCl) in Dioxane or Methanol
Using a solution of HCl in an organic solvent is another effective method.
-
Protocol:
-
Dissolve the N-Boc-bromoindole (1.0 equiv) in dioxane or methanol (~0.1 M).
-
Add a 4 M solution of HCl in dioxane (5-10 equiv) to the solution at room temperature.[3]
-
Stir the reaction mixture for 2-16 hours, monitoring by TLC.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure.
-
To obtain the free indole, neutralize the hydrochloride salt with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the bromoindole.
-
Basic Deprotection
Basic conditions are particularly effective for N-Boc deprotection of electron-deficient indoles, such as bromoindoles.
a) Sodium Methoxide (NaOMe) in Methanol
This method is mild and selective for N-Boc groups on heteroaromatic systems.
-
Protocol:
-
Dissolve the N-Boc-bromoindole (1.0 equiv) in dry methanol (~0.1 M).
-
Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1-0.3 equiv) to the solution at room temperature.[2]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically fast.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid or ammonium chloride solution).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the bromoindole.
-
Thermal Deprotection
Heating the N-Boc-bromoindole in a suitable high-boiling solvent can effect deprotection, often without the need for additional reagents.
a) Thermal Deprotection in 2,2,2-Trifluoroethanol (TFE)
TFE can facilitate the thermal removal of the Boc group.
-
Protocol:
-
Dissolve the N-Boc-bromoindole (1.0 equiv) in 2,2,2-trifluoroethanol (TFE, ~0.05 M).
-
Heat the solution to 150 °C and monitor the reaction by TLC. For N-Boc-indole, a reaction time of 1 hour has been reported to give a high conversion.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
The crude bromoindole can be purified by column chromatography on silica gel.
-
Catalytic Deprotection
Milder, catalytic methods can be advantageous when sensitive functional groups are present.
a) Oxalyl Chloride in Methanol
This method provides a mild alternative to strong acids. The reaction with electron-withdrawing groups is reported to be fast.[4]
-
Protocol:
-
Dissolve the N-Boc-bromoindole (1.0 equiv) in methanol (~0.1 M) in a dry round-bottom flask.
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3.0 equiv) dropwise to the solution. An immediate temperature increase and sputtering may be observed.[4]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the bromoindole.
-
Signaling Pathways and Experimental Workflows
General N-Boc Deprotection Pathways
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Iodine-Mediated Neutral and Selective N-Boc Deprotection | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 7-bromo-1H-indole-1-carboxylate is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. The indole core is a privileged structure found in numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the bromine atom at the 7-position provides a reactive handle for the introduction of various substituents, while the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for controlled and selective reactions at other positions of the indole ring.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors and other therapeutic agents. Detailed experimental protocols for key transformations, along with a summary of biological activity data, are presented to facilitate its use in drug discovery and development programs.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a versatile intermediate for the synthesis of 7-substituted indole derivatives. These derivatives have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology and other diseases. The two most common and powerful methods for the functionalization of the 7-position are the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.
Synthesis of 7-Arylindoles as Kinase Inhibitors
7-Arylindole scaffolds are of significant interest as they can mimic the adenine region of ATP and bind to the hinge region of protein kinases. The Suzuki-Miyaura coupling reaction is a robust method for the synthesis of these derivatives from this compound and various arylboronic acids.
Synthesis of 7-Aminoindoles as Kinase Inhibitors
The introduction of an amino group at the 7-position of the indole ring can lead to potent kinase inhibitors by providing an additional hydrogen bond donor/acceptor site for interaction with the target protein. The Buchwald-Hartwig amination is the premier method for achieving this transformation, coupling this compound with a variety of primary and secondary amines.
Data Presentation
The following tables summarize representative quantitative data for the biological activity of 7-substituted indole derivatives synthesized using methodologies applicable to this compound.
Table 1: Kinase Inhibitory Activity of 7-Substituted Indole and Azaindole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 7-Aryl-imidazo[1,2-a]pyridine | ALK2 | 10 - 148 | [1] |
| 7-Azaindole Derivatives | Erk5 | 4.56 - 8.52 (µg/mL) | [2] |
| 7-Azaindole Derivatives | c-Met | 20 - 70 | [3] |
| 7-Azaindolylideneimidazoles | Cdc7 | 9 - 20 | [3] |
| 3-Substituted Indoles | c-Src | 50,600 - 58,300 | [4] |
| Pyrido[2,3-d]pyrimidin-7-one Analogs | CDK4 | 8 - 620 | [5] |
| Pyrido[2,3-d]pyrimidin-7-one Analogs | CDK6 | 13 | [5] |
| Indolyl-Hydrazones | CDK2 | 156 | [6] |
| Indolyl-Hydrazones | AKT-1 | 602 | [6] |
| Indolyl-Hydrazones | EGFR | 58 | [6] |
Note: The IC50 values are indicative of the potential of the 7-substituted indole scaffold. Specific activities for derivatives of this compound will depend on the nature of the substituent introduced at the 7-position.
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Arylindoles
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1H-indole derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Aminoindoles
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (1.1 - 1.2 equivalents relative to palladium)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine the palladium catalyst and the phosphine ligand in the solvent and stir for a few minutes to form the active catalyst complex.
-
To this mixture, add this compound, the amine, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 7-amino-1H-indole derivative.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships described in these application notes.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Buchwald-Hartwig amination workflow.
Caption: Kinase inhibition signaling pathway.
References
- 1. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 7-bromo-1H-indole-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 7-position of the indole scaffold, coupled with the protective tert-butoxycarbonyl (Boc) group on the indole nitrogen, allows for selective functionalization through a variety of modern cross-coupling reactions. This strategic placement of the bromine atom enables the introduction of diverse substituents, leading to the construction of complex molecular architectures, including those found in biologically active compounds and functional materials.
This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions and a lithiation-borylation sequence.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position of the indole core. This transformation is crucial for the synthesis of biaryl structures commonly found in pharmaceutical agents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is taken in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The reaction vessel is degassed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-aryl-1H-indole-1-carboxylate derivative.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 88[3] |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions. Data for entries 3 is adapted from a similar indole substrate.
Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4][5] This reaction is instrumental for introducing alkynyl moieties onto the indole scaffold, which are valuable handles for further transformations or as key structural elements in conjugated materials and biologically active compounds.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) salt such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.), are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to yield the 7-alkynyl-1H-indole-1-carboxylate.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst | Cu-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 70 | 8 | 90 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Toluene | 80 | 12 | 82 |
| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 50 | 10 | 78 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Sonogashira Coupling Reaction Pathway
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction allows for the coupling of amines with aryl halides, providing a direct route to arylamines.[8] Applying this methodology to this compound enables the synthesis of 7-aminoindole derivatives, which are important pharmacophores.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) is suspended in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. The reaction vessel is sealed and heated under an inert atmosphere at a temperature between 80 °C and 110 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 7-amino-1H-indole-1-carboxylate derivative.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Source/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 88 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | t-BuOH | 90 | 16 | 82 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 14 | 85 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination Logical Flow
Lithiation-Borylation
The lithiation-borylation reaction is a powerful method for the stereoselective synthesis of boronic esters.[9] While direct application to this compound is less commonly reported for the bromine at the 7-position, a related sequence involves halogen-metal exchange followed by trapping with a boronic ester. This would convert the 7-bromoindole into a 7-borylindole, which is a versatile intermediate for subsequent Suzuki-Miyaura couplings.
Experimental Protocol: General Procedure for Lithiation-Borylation
A solution of this compound (1.0 equiv.) in an anhydrous ether solvent such as THF or diethyl ether is cooled to -78 °C under an inert atmosphere. A solution of an organolithium reagent, typically n-butyllithium or tert-butyllithium (1.1 equiv.), is added dropwise. The mixture is stirred at -78 °C for a specified time (e.g., 1 hour) to allow for halogen-metal exchange. A solution of a boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) or triisopropyl borate (1.2-1.5 equiv.), is then added dropwise at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude product, the 7-borylated indole, can be purified by column chromatography or used directly in subsequent reactions.
Projected Quantitative Data for Lithiation-Borylation
| Entry | Organolithium | Boron Source | Solvent | Quenching Agent | Yield (%) |
| 1 | n-BuLi | Triisopropyl borate | THF | Sat. NH₄Cl | 70-85 |
| 2 | t-BuLi | Pinacolborane | Diethyl Ether | Sat. NH₄Cl | 75-90 |
Lithiation-Borylation Experimental Workflow
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized indole derivatives. The protocols and data presented herein demonstrate its utility in key synthetic transformations, providing a robust platform for the generation of diverse molecular libraries for drug discovery and materials science applications. Researchers can adapt these general procedures to a wide array of coupling partners to access novel and intricate molecular structures.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 6. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application Notes and Protocols for the C7-Functionalization of Indole using tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Functionalization of the indole core, particularly at the less reactive C7 position of the benzene ring, offers a pathway to novel chemical entities with unique biological activities. Directing functionalization to C7 is challenging due to the intrinsic electronic properties of the indole ring, which favor reactions at C2 and C3.
tert-Butyl 7-bromo-1H-indole-1-carboxylate is a key building block designed to overcome this challenge. The N-Boc (tert-butoxycarbonyl) group serves a dual purpose: it protects the indole nitrogen, preventing unwanted side reactions, and it can influence the electronic and steric environment of the indole core. The bromine atom at the C7 position acts as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of various substituents, including aryl, heteroaryl, alkynyl, and amino groups, providing a robust platform for generating diverse libraries of C7-functionalized indoles for drug discovery and development.
Core Applications: C7 Cross-Coupling Strategies
This compound is an ideal substrate for several palladium-catalyzed cross-coupling reactions. The C7-Br bond can be readily activated by a palladium catalyst to form C-C and C-N bonds with high efficiency and regioselectivity. The most common and powerful transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Caption: Workflow for C7 functionalization using various cross-coupling reactions.
Suzuki-Miyaura Coupling for C7-Arylation
The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds between the indole C7 position and various aryl or heteroaryl boronic acids or esters.[1][2][3] This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[2][3]
Caption: Experimental workflow for the C7-arylation via Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel (e.g., a microwave vial or Schlenk tube) purged with an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/EtOH/H₂O in a 4:1:1 ratio).
-
Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 80°C to 120°C. The reaction can be performed using conventional heating or microwave irradiation for shorter reaction times.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 7-aryl-1H-indole-1-carboxylate.
Data Presentation: Scope of Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl 7-phenyl-1H-indole-1-carboxylate | 91 |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl 7-(4-methoxyphenyl)-1H-indole-1-carboxylate | 89 |
| 3 | 3-Fluorophenylboronic acid | tert-Butyl 7-(3-fluorophenyl)-1H-indole-1-carboxylate | 85 |
| 4 | 2-Thiopheneboronic acid | tert-Butyl 7-(thiophen-2-yl)-1H-indole-1-carboxylate | 78 |
| 5 | 3-Pyridinylboronic acid | tert-Butyl 7-(pyridin-3-yl)-1H-indole-1-carboxylate | 72 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Sonogashira Coupling for C7-Alkynylation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the indole C7 position to a terminal alkyne.[5][6][7] This reaction is a cornerstone for introducing linear alkyne functionalities, which are valuable for further transformations or as key structural elements in materials science and medicinal chemistry.[5] The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst like CuI (4-10 mol%).
-
Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of THF and Et₃N.
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture via syringe.
-
Stir the reaction mixture at room temperature or heat gently (40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the pure tert-butyl 7-alkynyl-1H-indole-1-carboxylate.
Data Presentation: Scope of Sonogashira Coupling
| Entry | Alkyne Partner | Product | Yield (%) |
| 1 | Phenylacetylene | tert-Butyl 7-(phenylethynyl)-1H-indole-1-carboxylate | 94 |
| 2 | Ethynyltrimethylsilane | tert-Butyl 7-((trimethylsilyl)ethynyl)-1H-indole-1-carboxylate | 88 |
| 3 | 1-Hexyne | tert-Butyl 7-(hex-1-yn-1-yl)-1H-indole-1-carboxylate | 85 |
| 4 | Propargyl alcohol | tert-Butyl 7-(3-hydroxyprop-1-yn-1-yl)-1H-indole-1-carboxylate | 76 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Buchwald-Hartwig Amination for C7-Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8] It allows for the coupling of the C7-bromoindole with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. This reaction has become indispensable for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8] The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction tube with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).
-
Add the amine coupling partner (1.2-1.5 equiv.).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the mixture with stirring at 80-110°C until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired C7-aminoindole product.
Data Presentation: Scope of Buchwald-Hartwig Amination
| Entry | Amine Partner | Product | Yield (%) |
| 1 | Morpholine | tert-Butyl 7-(morpholino)-1H-indole-1-carboxylate | 92 |
| 2 | Aniline | tert-Butyl 7-(phenylamino)-1H-indole-1-carboxylate | 81 |
| 3 | Benzylamine | tert-Butyl 7-(benzylamino)-1H-indole-1-carboxylate | 78 |
| 4 | Pyrrolidine | tert-Butyl 7-(pyrrolidin-1-yl)-1H-indole-1-carboxylate | 89 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Deprotection of the N-Boc Group
The final step in many synthetic sequences involving this building block is the removal of the N-Boc protecting group to yield the free NH-indole. This is typically achieved under acidic conditions.
Protocol: General Procedure for N-Boc Deprotection
-
Dissolve the N-Boc protected indole derivative in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue by adding a saturated aqueous solution of NaHCO₃ or a mild base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected 7-substituted-1H-indole, which can be further purified if necessary.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Lithiation of N-Boc Protected Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the lithiation of N-(tert-butoxycarbonyl) protected bromoindoles. This method is a powerful tool for the functionalization of the indole nucleus, a common scaffold in pharmaceuticals and biologically active compounds. The lithium-halogen exchange reaction on N-Boc bromoindoles allows for the introduction of a wide variety of electrophiles at specific positions of the indole ring.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry. The ability to selectively functionalize the indole ring is crucial for the development of new therapeutic agents. The lithiation of N-Boc protected bromoindoles, followed by trapping with an electrophile, is a robust and versatile strategy for the synthesis of substituted indoles. The N-Boc protecting group serves a dual purpose: it protects the indole nitrogen from deprotonation and modulates the reactivity of the indole ring. The lithium-halogen exchange is a rapid and generally high-yielding reaction, particularly when using organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures.
Reaction Mechanism and Principles
The core of this methodology is the lithium-halogen exchange reaction. An organolithium reagent (RLi) reacts with the N-Boc bromoindole to form a lithiated indole intermediate and an alkyl halide. This reaction is typically fast at low temperatures, such as -78 °C, and is driven by the formation of the more stable aryllithium species from the less stable alkyllithium reagent. The resulting lithiated indole is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups.
The choice of organolithium reagent can influence the outcome of the reaction. n-BuLi is a commonly used reagent for this transformation. t-BuLi is a stronger base and can sometimes offer advantages in terms of reaction rate, but may also lead to side reactions if not handled properly. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to ensure the stability of the organolithium species.
Experimental Protocols
General Procedure for the Lithiation of N-Boc Bromoindoles and Trapping with an Electrophile
Materials:
-
N-Boc protected bromoindole (e.g., N-Boc-4-bromoindole, N-Boc-5-bromoindole, N-Boc-6-bromoindole, or N-Boc-7-bromoindole)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) solution in hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF), aldehyde, ketone, alkyl halide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-Boc bromoindole (1.0 equiv).
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (n-BuLi or t-BuLi, typically 1.1-1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for the specified time (typically 15-60 minutes) to allow for complete lithium-halogen exchange.
-
Add the electrophile (1.2-1.5 equiv) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for a specified time (typically 1-3 hours) or allow the reaction to slowly warm to room temperature, depending on the nature of the electrophile.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indole.
Data Presentation
The following tables summarize representative quantitative data for the lithiation of various N-Boc bromoindoles and subsequent trapping with different electrophiles. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Lithiation of N-Boc-4-bromoindole
| Electrophile | Lithiating Agent | Temp. (°C) | Time (h) | Product | Yield (%) |
| DMF | n-BuLi | -78 | 1 | N-Boc-4-formylindole | 75-85 |
| Acetone | n-BuLi | -78 | 2 | N-Boc-4-(2-hydroxypropan-2-yl)indole | 60-70 |
| Benzaldehyde | n-BuLi | -78 to rt | 3 | N-Boc-4-(hydroxy(phenyl)methyl)indole | 65-75 |
| MeI | t-BuLi | -78 | 1.5 | N-Boc-4-methylindole | 50-60 |
Table 2: Lithiation of N-Boc-5-bromoindole
| Electrophile | Lithiating Agent | Temp. (°C) | Time (h) | Product | Yield (%) |
| DMF | n-BuLi | -78 | 1 | N-Boc-5-formylindole | 80-90 |
| CO₂ | n-BuLi | -78 to rt | 2 | N-Boc-indole-5-carboxylic acid | 70-80 |
| (PhS)₂ | n-BuLi | -78 | 2 | N-Boc-5-(phenylthio)indole | 60-70 |
| I₂ | n-BuLi | -78 | 1 | N-Boc-5-iodoindole | 75-85 |
Table 3: Lithiation of N-Boc-6-bromoindole
| Electrophile | Lithiating Agent | Temp. (°C) | Time (h) | Product | Yield (%) |
| DMF | n-BuLi | -78 | 1 | N-Boc-6-formylindole | 70-80 |
| Cyclohexanone | n-BuLi | -78 to 0 | 2.5 | N-Boc-6-(1-hydroxycyclohexyl)indole | 60-70 |
| TMSCl | t-BuLi | -78 | 1 | N-Boc-6-(trimethylsilyl)indole | 85-95 |
| BnBr | n-BuLi | -78 | 3 | N-Boc-6-benzylindole | 55-65 |
Table 4: Lithiation of N-Boc-7-bromoindole
| Electrophile | Lithiating Agent | Temp. (°C) | Time (h) | Product | Yield (%) |
| DMF | n-BuLi | -78 | 1 | N-Boc-7-formylindole | 70-80 |
| Propanal | n-BuLi | -78 | 2 | N-Boc-7-(1-hydroxypropyl)indole | 60-70 |
| D₂O | t-BuLi | -78 | 0.5 | N-Boc-7-deuterioindole | >95 (D-incorp) |
| Mel | n-BuLi | -78 | 1.5 | N-Boc-7-methylindole | 50-60 |
Mandatory Visualizations
Application Notes and Protocols: Grignard Reaction with tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the successful execution of the Grignard reaction using tert-butyl 7-bromo-1H-indole-1-carboxylate. This versatile intermediate is a valuable building block in medicinal chemistry and drug discovery, allowing for the introduction of a wide range of substituents at the 7-position of the indole scaffold.
Introduction
The indole nucleus is a privileged scaffold in a vast number of biologically active compounds and natural products. Functionalization of the indole ring is a key strategy in the development of novel therapeutic agents. The Grignard reaction of this compound provides a powerful method for C-C bond formation at the C7 position, leading to a diverse array of 7-substituted indole derivatives. The N-Boc protecting group is crucial as it prevents the acidic N-H proton from interfering with the Grignard reagent and facilitates the initial halogen-magnesium exchange.
The key step in this process is the formation of the indolyl Grignard reagent via a halogen-magnesium exchange. Modern methods, particularly the use of isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), have proven to be highly effective for this transformation on functionalized and heteroaromatic bromides under mild conditions. This approach avoids the harsh conditions often required for the direct insertion of magnesium metal.
Key Applications
The Grignard reagent derived from this compound can be reacted with a variety of electrophiles to synthesize a range of valuable intermediates.
-
Synthesis of 7-(Hydroxyalkyl)indoles: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. These can be further oxidized to the corresponding ketones or aldehydes.
-
Synthesis of 7-Acylindoles: Reaction with esters or acid chlorides can provide 7-acylindoles, which are versatile intermediates for further functionalization.
-
Synthesis of 7-Arylindoles: While less common via this direct Grignard approach, cross-coupling reactions (e.g., Suzuki, Negishi) of the corresponding boronic acid or zincate, which can be prepared from the Grignard reagent, are effective for this transformation.
-
Synthesis of 7-Carboxyindoles: Reaction with carbon dioxide furnishes the corresponding carboxylic acid.
Data Presentation: Representative Reactions and Yields
The following tables summarize the expected products and representative yields for the reaction of the Grignard reagent of this compound with various electrophiles. Please note that while these yields are based on typical Grignard reactions with similar substrates, they are illustrative and may vary depending on the specific reaction conditions and the nature of the electrophile.
Table 1: Reaction with Aldehydes and Ketones
| Electrophile | Product Structure | Product Name | Representative Yield (%) |
| Formaldehyde | tert-Butyl 7-(hydroxymethyl)-1H-indole-1-carboxylate | 75-85 | |
| Acetaldehyde | tert-Butyl 7-(1-hydroxyethyl)-1H-indole-1-carboxylate | 70-80 | |
| Acetone | tert-Butyl 7-(2-hydroxypropan-2-yl)-1H-indole-1-carboxylate | 65-75 | |
| Benzaldehyde | tert-Butyl 7-(hydroxy(phenyl)methyl)-1H-indole-1-carboxylate | 70-80 |
Table 2: Reaction with Other Electrophiles
| Electrophile | Product Structure | Product Name | Representative Yield (%) |
| Carbon Dioxide | 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid | 60-70 | |
| Ethyl Formate | tert-Butyl 7-formyl-1H-indole-1-carboxylate | 50-60 | |
| N,N-Dimethylformamide (DMF) | tert-Butyl 7-formyl-1H-indole-1-carboxylate | 65-75 |
Experimental Protocols
Protocol 1: Formation of the Indolyl Grignard Reagent via Halogen-Magnesium Exchange
This protocol describes the preparation of the Grignard reagent from this compound using isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl).
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) solution in THF (typically 1.3 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF) (for quenching and titration)
-
Anhydrous iodine (for titration)
-
Schlenk flask or other suitable oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Argon or nitrogen source for inert atmosphere
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -10 °C to 0 °C using an ice-salt or cooling bath.
-
Addition of Grignard Reagent: Slowly add i-PrMgCl·LiCl solution (1.0-1.2 equiv) dropwise to the stirred solution over 15-30 minutes. The internal temperature should be maintained below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the Grignard reagent is typically complete within this time.
-
Confirmation (Optional Titration): To confirm the formation and determine the concentration of the Grignard reagent, a small aliquot can be quenched with a known excess of iodine in THF, followed by titration of the remaining iodine with a standard sodium thiosulfate solution.
Protocol 2: Reaction of the Indolyl Grignard Reagent with an Electrophile (Example: Benzaldehyde)
This protocol describes the reaction of the pre-formed Grignard reagent with benzaldehyde to synthesize tert-butyl 7-(hydroxy(phenyl)methyl)-1H-indole-1-carboxylate.
Materials:
-
Pre-formed solution of the indolyl Grignard reagent from Protocol 1
-
Anhydrous benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Electrophile Addition: To the freshly prepared Grignard reagent solution at 0 °C, add a solution of anhydrous benzaldehyde (1.0-1.2 equiv) in anhydrous THF dropwise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Visualizations
Diagram 1: Reaction Scheme for Grignard Reagent Formation and Reaction with an Aldehyde
Caption: General scheme of the Grignard reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety and Handling
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching of the reaction can be exothermic. Perform this step slowly and with adequate cooling.
Troubleshooting
-
Low or no yield of Grignard reagent: Ensure all glassware is scrupulously dried and the reaction is performed under a strict inert atmosphere. Check the quality of the starting materials and the Grignard reagent used for the exchange.
-
Formation of side products: The Grignard reagent can act as a base. Ensure the temperature is kept low during its formation and subsequent reaction to minimize side reactions. The presence of the N-Boc group significantly reduces the acidity of the indole N-H, but trace moisture can still be an issue.
-
Difficulty in purification: The polarity of the final product will vary depending on the electrophile used. Optimize the solvent system for column chromatography accordingly.
By following these guidelines and protocols, researchers can effectively utilize the Grignard reaction of this compound for the synthesis of a wide range of 7-substituted indole derivatives for applications in drug discovery and development.
Synthesis of 7-Substituted Indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Among the various substituted indoles, those functionalized at the 7-position are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1] The synthesis of 7-substituted indoles, however, presents a considerable challenge due to the inherent reactivity of the C2 and C3 positions of the indole ring.[1] This document provides detailed application notes and protocols for several modern and efficient methods for the synthesis of 7-substituted indole derivatives, along with insights into their applications, particularly as kinase inhibitors in cancer therapy.
Synthetic Protocols and Data
This section outlines detailed experimental procedures for three prominent methods for synthesizing 7-substituted indoles: Rhodium(III)-Catalyzed C-H Olefination, Palladium-Catalyzed C7-Arylation, and a Wittig-Houben-Hoesch approach for 7-aminoindoles.
Rhodium(III)-Catalyzed Regioselective Synthesis of 7-Substituted Indoles
This method provides an efficient, one-pot synthesis of 7-substituted indoles through a rhodium(III)-catalyzed oxidative cross-coupling of indoline derivatives, followed by in-situ oxidation.[2][3][4] This approach is atom-economical and offers good to excellent yields.[2][3]
Experimental Protocol:
A mixture of the N-carbamoyl indoline (0.2 mmol, 1.0 equiv), the olefin (0.4 mmol, 2.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.02 mmol, 10 mol %) in 1,4-dioxane (1.0 mL) is placed in a screw-capped vial. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, MnO₂ (0.6 mmol, 3.0 equiv) is added, and the mixture is stirred at 100 °C for an additional 12 hours. The resulting mixture is then cooled, filtered through a pad of Celite, and the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 7-substituted indole.
Table 1: Rhodium(III)-Catalyzed Synthesis of Various 7-Substituted Indoles [2][3][4]
| Entry | Indoline Substrate | Olefin | Product | Yield (%) |
| 1 | N-(diethylcarbamoyl)indoline | Styrene | 7-((E)-styryl)-1H-indole | 85 |
| 2 | N-(diethylcarbamoyl)indoline | 4-Methylstyrene | 7-((E)-4-methylstyryl)-1H-indole | 88 |
| 3 | N-(diethylcarbamoyl)indoline | 4-Methoxystyrene | 7-((E)-4-methoxystyryl)-1H-indole | 92 |
| 4 | N-(diethylcarbamoyl)indoline | 4-Chlorostyrene | 7-((E)-4-chlorostyryl)-1H-indole | 78 |
| 5 | 5-Methoxy-N-(diethylcarbamoyl)indoline | Styrene | 5-Methoxy-7-((E)-styryl)-1H-indole | 82 |
Experimental Workflow: Rhodium(III)-Catalyzed Synthesis
Caption: Workflow for the one-pot Rh(III)-catalyzed synthesis of 7-substituted indoles.
Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position
Directing group-assisted, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles.[5][6] By installing a phosphinoyl directing group on the indole nitrogen, C-H arylation can be selectively directed to the C7 position.[7][8][9]
Experimental Protocol:
To an oven-dried Schlenk tube are added N-phosphinoyl indole (0.2 mmol, 1.0 equiv), arylboronic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol %), 3-methylpyridine (0.04 mmol, 20 mol %), and Ag₂CO₃ (0.3 mmol, 1.5 equiv). The tube is evacuated and backfilled with argon three times. Toluene (2.0 mL) is then added, and the reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the 7-arylindole. The phosphinoyl directing group can be subsequently removed under appropriate conditions.
Table 2: Palladium-Catalyzed C7-Arylation of N-Phosphinoyl Indole [7][8][9]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenyl-1H-indole | 85 |
| 2 | 4-Tolylboronic acid | 7-(p-Tolyl)-1H-indole | 89 |
| 3 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1H-indole | 91 |
| 4 | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-1H-indole | 75 |
| 5 | 3-Thienylboronic acid | 7-(Thiophen-3-yl)-1H-indole | 68 |
Experimental Workflow: Palladium-Catalyzed C7-Arylation
Caption: Workflow for the Pd-catalyzed C7-arylation of N-phosphinoyl indole.
Synthesis of 7-Aminoindoles via Wittig and Houben-Hoesch Reactions
A flexible and efficient route to highly functionalized 7-aminoindoles commences with a three-component Wittig reaction of pyrrole-3-carboxaldehydes, followed by an intramolecular Houben-Hoesch cyclization.[2][10]
Experimental Protocol:
Step 1: Wittig Reaction To a solution of pyrrole-3-carboxaldehyde (1.0 mmol, 1.0 equiv) and fumaronitrile (1.1 mmol, 1.1 equiv) in acetonitrile (10 mL) is added triethylphosphine (1.2 mmol, 1.2 equiv) dropwise at room temperature. The reaction is stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by crystallization or column chromatography to give the allylic nitrile intermediate.
Step 2: Intramolecular Houben-Hoesch Cyclization To a solution of the allylic nitrile (0.5 mmol, 1.0 equiv) in 1,2-dichloroethane (5 mL) is added BF₃·OEt₂ (1.25 mmol, 2.5 equiv). The mixture is heated to 90 °C and stirred for 12 hours. After cooling, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the 7-aminoindole.[2][10]
Table 3: Synthesis of 7-Aminoindoles via Wittig/Houben-Hoesch Sequence [2][10]
| Entry | Pyrrole-3-carboxaldehyde | Allylic Nitrile Intermediate Yield (%) | 7-Aminoindole Product | Final Yield (%) |
| 1 | 1H-pyrrole-3-carbaldehyde | 97 | 7-Amino-1H-indole-5-carbonitrile | 85 |
| 2 | 1-Methyl-1H-pyrrole-3-carbaldehyde | 95 | 7-Amino-1-methyl-1H-indole-5-carbonitrile | 88 |
| 3 | 2-Phenyl-1H-pyrrole-3-carbaldehyde | 92 | 7-Amino-2-phenyl-1H-indole-5-carbonitrile | 82 |
| 4 | 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde | 96 | 7-Amino-1,2-dimethyl-1H-indole-5-carbonitrile | 90 |
Experimental Workflow: Wittig/Houben-Hoesch Synthesis
References
- 1. onclive.com [onclive.com]
- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B-Raf-mediated signaling pathway regulates T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bromination of N-Boc-Indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of N-Boc-indole. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of N-Boc-indole, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive brominating agent (e.g., old N-Bromosuccinimide - NBS).2. Insufficient reaction time or temperature.3. Inappropriate solvent. | 1. Use freshly recrystallized NBS. Impure NBS, which can appear yellow or brown, may give unreliable results.[1]2. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. Some protocols require temperatures as low as -78°C, while others are performed at room temperature.[2][3]3. Ensure the solvent is appropriate for the chosen brominating agent and reaction conditions. Common solvents include THF, DMF, and acetonitrile.[1][2][3] |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Over-bromination leading to di- or poly-brominated products.2. Bromination at positions other than the desired C3 position (e.g., C2, C5, C6).3. Competing radical reactions. | 1. Use a controlled stoichiometry of the brominating agent (typically 1.0-1.1 equivalents for mono-bromination). Add the brominating agent portion-wise to maintain a low concentration.[4]2. The C3 position is the most nucleophilic and generally the primary site of electrophilic attack on the N-Boc-indole ring.[5] To enhance C3 selectivity, ensure mild reaction conditions and consider the choice of brominating agent. For instance, NBS in DMF is known for high para-selectivity in other aromatic systems, which for indole corresponds to the C5 and C3 positions, with C3 being electronically favored.[6]3. For NBS brominations, the reaction can proceed via a radical pathway, especially in the presence of a radical initiator or light, leading to benzylic bromination if an alkyl substituent is present. To favor electrophilic aromatic substitution, conduct the reaction in the dark and avoid radical initiators.[7][8] |
| Unintentional Removal of the N-Boc Protecting Group | 1. Generation of acidic byproducts (e.g., HBr) during the reaction.2. Use of acidic catalysts or additives. | 1. The Boc group is labile in acidic conditions.[9] The in-situ generation of HBr can lead to deprotection. Consider adding a non-nucleophilic base, such as pyridine or barium carbonate, to the reaction mixture to scavenge any acid formed.[2][10]2. Avoid acidic conditions unless specifically required by the protocol. If an acid catalyst is necessary, a milder Lewis acid might be preferable to a strong Brønsted acid. |
| Formation of Oxindole Byproducts | Oxidation of the indole ring. | This can be a competing pathway, especially with certain brominating agents or under oxidative conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The choice of solvent and temperature can also influence this side reaction. |
| Difficult Purification of the Desired Product | 1. Similar polarity of the desired product and byproducts.2. Contamination with succinimide (when using NBS). | 1. Flash column chromatography on silica gel is the most common purification method. A careful selection of the eluent system is crucial. Hexane/ethyl acetate or similar solvent systems are often effective.[2]2. Succinimide is a common byproduct of NBS reactions. It can often be removed by washing the organic extract with water or an aqueous basic solution during the work-up.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the bromination of N-Boc-indole, and how can I minimize it?
A1: The most common side reaction is over-bromination, leading to the formation of di- and poly-brominated products. The indole ring is electron-rich and highly activated towards electrophilic substitution, making it susceptible to multiple brominations. To minimize this, you should carefully control the stoichiometry of the brominating agent, typically using 1.0 to 1.1 equivalents for mono-bromination. Adding the brominating agent slowly or in portions can also help maintain a low concentration and improve selectivity.
Q2: At which position of the N-Boc-indole ring does bromination primarily occur?
A2: Bromination of N-Boc-indole via electrophilic aromatic substitution predominantly occurs at the C3 position. This is due to the C3 position being the most nucleophilic and electronically favored site for electrophilic attack on the indole ring.
Q3: Can the N-Boc protecting group be cleaved during the bromination reaction?
A3: Yes, the N-Boc group is sensitive to acidic conditions and can be cleaved if acidic byproducts, such as hydrobromic acid (HBr), are generated during the reaction.[9] This is a potential side reaction, especially when using brominating agents like Br₂ or NBS, which produce HBr as a byproduct. To prevent this, a non-nucleophilic base like pyridine or an acid scavenger like barium carbonate can be added to the reaction mixture.[2][10]
Q4: What are the recommended brominating agents for the selective mono-bromination of N-Boc-indole?
A4: N-Bromosuccinimide (NBS) is the most commonly used and recommended reagent for the selective mono-bromination of N-Boc-indole.[3][6][7] It is generally easier to handle than liquid bromine and can provide high yields of the 3-bromo product under optimized conditions. Other brominating agents like pyridinium bromide perbromide have also been used for the bromination of indoles.[3]
Q5: What are the typical reaction conditions for the NBS bromination of N-Boc-indole?
A5: Typical conditions involve dissolving N-Boc-indole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile. The reaction is often carried out at low temperatures (e.g., -78°C to 0°C) to control selectivity, followed by warming to room temperature.[2][3] The reaction should be monitored by TLC or LC-MS to determine completion.
Q6: How can I purify the 3-bromo-N-Boc-indole from the reaction mixture?
A6: The most common method for purification is flash column chromatography on silica gel.[2] The crude product is typically subjected to chromatography using a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, to separate the desired product from unreacted starting material, over-brominated byproducts, and succinimide (if NBS is used).
Data Presentation
The following table summarizes typical yields for the synthesis of 3-bromo-N-Boc-indole under different conditions, highlighting the common side products observed. Precise quantitative data for side products is often not reported, so their presence is noted qualitatively.
| Brominating Agent | Solvent | Temperature | Yield of 3-bromo-N-Boc-indole | Major Side Products | Reference |
| NBS | THF | -78°C to rt | ~84% | Dibromoindoles, 3-bromoindole (from Boc deprotection) | Organic Syntheses Procedure[2] |
| NBS | DMF | rt | High Yield (exact % not specified) | Dibromoindoles | General procedures for aromatic bromination[6] |
| NBS | Acetonitrile | 0°C to rt | ~92% (for a similar substrate) | Dibromo-derivatives | Regioselective Electrophilic Aromatic Bromination[3] |
Experimental Protocols
Protocol 1: Selective Bromination of N-Boc-Indole with NBS in THF
This protocol is adapted from a procedure described in Organic Syntheses.[2]
Materials:
-
N-Boc-indole
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (for an alternative one-pot protection-bromination)
-
Pyridine
-
Hexane
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Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
Dissolve N-Boc-indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of NBS (1.05 eq) in anhydrous THF to the cooled solution of N-Boc-indole.
-
Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a few drops of pyridine.
-
Add hexane to the reaction mixture to precipitate the succinimide.
-
Filter the mixture through a pad of Celite® and wash the pad with hexane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-bromo-N-Boc-indole.
Visualizations
Reaction Scheme and Side Reactions
The following diagram illustrates the main reaction pathway for the bromination of N-Boc-indole at the C3 position and highlights the major side reactions.
Caption: Main reaction and side reactions in the bromination of N-Boc-indole.
Experimental Workflow
This diagram outlines the general workflow for the bromination of N-Boc-indole, from reaction setup to product purification.
Caption: General experimental workflow for N-Boc-indole bromination.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues during the bromination of N-Boc-indole.
Caption: Troubleshooting decision tree for N-Boc-indole bromination.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of tert-Butyl 7-bromo-1H-indole-1-carboxylate
Welcome to the technical support center for the deprotection of tert-butyl 7-bromo-1H-indole-1-carboxylate. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this substrate.
Troubleshooting Guide
Issue: Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.
| Potential Cause | Suggested Solution |
| Insufficient Acid Concentration or Equivalents | Increase the concentration of trifluoroacetic acid (TFA) from the typical 20% (v/v) to 50% in dichloromethane (DCM). Alternatively, for HCl in dioxane, ensure a 4M concentration is used. The rate of N-Boc cleavage can show a second-order dependence on acid concentration. |
| Short Reaction Time | While the electron-withdrawing bromine at the 7-position is expected to facilitate deprotection, steric or electronic effects from other parts of the molecule could slow the reaction. Extend the reaction time and monitor progress by TLC or LC-MS every hour. |
| Low Reaction Temperature | Most Boc deprotections proceed efficiently at room temperature. If the reaction is sluggish, consider gentle heating to 30-40°C, but monitor closely for the formation of byproducts. |
| Inadequate Quenching and Workup | Ensure the reaction is properly quenched with a base (e.g., saturated aqueous NaHCO₃ solution) to neutralize the acid and stop the reaction. Incomplete neutralization can lead to misleading analytical results. |
Issue: Formation of Byproducts
Symptom: TLC or LC-MS analysis shows the formation of new spots or peaks in addition to the starting material and the desired product.
| Potential Cause | Suggested Solution |
| Alkylation of the Indole Ring | The released tert-butyl cation can re-react with the electron-rich indole ring. Add a scavenger such as triethylsilane (TES) or anisole (1-5 equivalents) to the reaction mixture to trap the tert-butyl cation. |
| Degradation of the Indole Ring | Prolonged exposure to strong acid can lead to degradation of the indole moiety. Use the minimum effective concentration of acid and reaction time necessary for complete deprotection. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Reaction with Solvent | In some cases, the solvent can participate in side reactions. Ensure the use of a dry, inert solvent like dichloromethane (DCM) or 1,4-dioxane. |
Frequently Asked Questions (FAQs)
Q1: Why is my deprotection of this compound incomplete?
A1: Incomplete deprotection is a common issue and can be attributed to several factors. The most frequent causes are insufficient acid strength or concentration, inadequate reaction time, or low reaction temperature. The electronic nature of the 7-bromoindole may require slightly adjusted conditions compared to other N-Boc protected indoles. We recommend systematically increasing the acid concentration or reaction time while carefully monitoring the reaction's progress.
Q2: What are the best acidic conditions for deprotecting this compound?
A2: The most commonly employed and effective conditions involve the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane. A starting point of 20-50% TFA in DCM at room temperature for 1-2 hours is typically successful.
Q3: Can I use thermal conditions for the deprotection?
A3: Yes, thermal deprotection is a viable alternative, particularly if your molecule contains other acid-sensitive functional groups. Heating the substrate in a high-boiling point solvent like toluene or xylene can effect the removal of the Boc group. However, this method may require higher temperatures and longer reaction times, and optimization is necessary.
Q4: How can I avoid the formation of byproducts during the deprotection?
A4: The primary byproduct of concern is the re-alkylation of the indole ring by the tert-butyl cation generated during the reaction. To mitigate this, the addition of a cation scavenger is highly recommended. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.
Q5: Is the 7-bromoindole scaffold stable to strong acidic conditions?
A5: The 7-bromoindole core is generally stable to standard acidic deprotection conditions for the duration required to remove the N-Boc group. However, prolonged exposure to highly concentrated strong acids should be avoided to prevent potential degradation or side reactions.
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
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Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
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To the stirred solution at room temperature, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
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(Optional but recommended) Add a scavenger such as triethylsilane (1.5 eq).
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion (typically 1-3 hours), concentrate the reaction mixture in vacuo.
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Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully quench with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 7-bromo-1H-indole.
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Purify the crude product by flash column chromatography if necessary.
Protocol 2: Alternative Deprotection using Oxalyl Chloride and Methanol
This is a milder method that may be suitable for sensitive substrates.[1][2]
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Dissolve this compound (1.0 eq) in methanol (MeOH) to a concentration of approximately 0.1 M.[1]
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Stir the solution at room temperature for 5 minutes.[1]
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Carefully add oxalyl chloride (3.0 eq) to the solution. Note: an exotherm and gas evolution may be observed.[1]
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC for the consumption of the starting material.[1]
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Upon completion, slowly add deionized water to quench the reaction.[1]
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Extract the product with dichloromethane.[1]
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Wash the organic layer with deionized water, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1]
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Purify by flash column chromatography as needed.
Quantitative Data Summary
| Parameter | Standard TFA Protocol | Alternative Oxalyl Chloride Protocol |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) |
| Reagent | Trifluoroacetic Acid (TFA) | Oxalyl Chloride |
| Reagent Conc./Eq. | 20-50% (v/v) | 3.0 equivalents[1] |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1-3 hours | 1-4 hours[1] |
| Scavenger | Triethylsilane (optional) | Not typically required |
| Workup | Basic aqueous quench | Aqueous quench |
Visualizations
Caption: Standard workflow for the TFA-mediated deprotection.
Caption: Troubleshooting decision tree for incomplete deprotection.
References
Technical Support Center: Optimizing Suzuki Coupling for 7-Bromoindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 7-bromoindoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of 7-bromoindoles?
A1: The most critical parameters for a successful Suzuki coupling of 7-bromoindoles are the choice of catalyst, ligand, base, and solvent. The interplay between these components is crucial for achieving high yields and minimizing side reactions. Additionally, the protection of the indole nitrogen and the nature of the boronic acid derivative (acid vs. ester) can significantly impact the reaction outcome.
Q2: Should I use a boronic acid or a boronic ester for coupling with 7-bromoindole?
A2: While boronic acids can be more reactive, boronic esters, such as pinacol esters, are often preferred due to their enhanced stability, which makes them easier to handle, purify, and store.[1] This improved stability can lead to more reproducible results.[1] However, boronic acids may be more reactive in some cases.[2] The choice may depend on the specific substrate and desired reaction kinetics.
Q3: Is N-protection of the 7-bromoindole necessary?
A3: N-protection of the indole can be highly beneficial. Unprotected haloindoles can be challenging substrates for palladium-catalyzed cross-coupling reactions due to the presence of the acidic N-H group, which can lead to side reactions and lower yields.[3][4] Common protecting groups like Boc (tert-butyloxycarbonyl) can improve reaction outcomes.[5] However, successful couplings with unprotected indoles have been reported, often requiring careful optimization of the reaction conditions.[3]
Q4: What are common side reactions observed in the Suzuki coupling of 7-bromoindoles?
A4: Common side reactions include:
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Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the 7-bromoindole.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.
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Dehalogenation: The replacement of the bromine atom on the indole ring with a hydrogen atom.[6]
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Polymerization: Particularly with unprotected indoles, intermolecular coupling between the N-H and C-X bonds can lead to oligomers.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Inappropriate choice of ligand, base, or solvent. 3. Low reaction temperature. 4. Degradation of the boronic acid. 5. Catalyst poisoning by unprotected indole N-H. | 1. Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation. 2. Screen different combinations of ligands (e.g., phosphine-based like SPhos, XPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7] Consider solvent systems like dioxane/water or THF/water. 3. Increase the reaction temperature, potentially using a microwave reactor for controlled heating.[7] 4. Use a more stable boronic ester (e.g., pinacol ester) or fresh boronic acid.[1] 5. Protect the indole nitrogen with a suitable protecting group (e.g., Boc).[5] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. High catalyst loading. | 1. Thoroughly degas the solvent and reaction mixture by purging with an inert gas (e.g., argon or nitrogen).[7] 2. Reduce the catalyst loading. |
| Dehalogenation of 7-Bromoindole | 1. Presence of hydride sources in the reaction mixture. 2. Certain bases or solvents can promote this side reaction. | 1. Ensure anhydrous conditions if using a non-aqueous setup. 2. Switch to a different base (e.g., from an alkoxide to a carbonate) or solvent system. |
| Incomplete Consumption of Starting Material | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. 2. Add a fresh portion of the catalyst. Consider using a more robust catalyst/ligand system. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction conditions are too harsh. 2. Unstable reagents. | 1. Lower the reaction temperature. 2. Check the purity of starting materials and reagents. Use fresh, high-purity materials. |
Optimized Reaction Parameters for Suzuki Coupling of Bromo-Heterocycles
The following tables summarize reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of bromo-heterocycles, which can serve as a starting point for optimizing the reaction for 7-bromoindoles.
Table 1: Catalyst and Ligand Selection
| Catalyst | Ligand | Substrate Type | Observations |
| Pd(OAc)₂ | SPhos | Electron-rich and electron-neutral aryl bromides | Generally provides good to excellent yields. |
| Pd₂(dba)₃ | XPhos | Sterically hindered aryl bromides | Effective for challenging substrates. |
| Pd(PPh₃)₄ | PPh₃ | General aryl bromides | A classic catalyst, but may require higher temperatures and longer reaction times. |
| PdCl₂(dppf) | dppf | Aryl bromides with various electronic properties | A robust and widely used catalyst system. |
Table 2: Base and Solvent Systems
| Base | Solvent System | Temperature (°C) | Comments |
| K₂CO₃ | Dioxane / H₂O (4:1) | 80-100 | A very common and effective system.[8] |
| Cs₂CO₃ | THF / H₂O (4:1) | 60-80 | A stronger base, often used for less reactive substrates.[8] |
| K₃PO₄ | Toluene / H₂O (10:1) | 100-110 | Can be effective for challenging couplings. |
| NaOH | Ethanol / H₂O (3:1) | Reflux | A strong base, use with caution for base-sensitive substrates. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of N-Boc-7-bromoindole:
A flame-dried Schlenk tube is charged with N-Boc-7-bromoindole (1.0 equiv.), the corresponding arylboronic acid or ester (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.). The tube is evacuated and backfilled with argon three times. The chosen palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%) are then added under a positive flow of argon. The degassed solvent system (e.g., dioxane/water 4:1) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Removal of Palladium Catalyst from Indole Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from indole compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of indole compounds from palladium catalysts.
Q1: Why is simple filtration not removing the palladium catalyst from my reaction mixture?
A1: Simple filtration is most effective for removing heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or insoluble palladium species.[1] If your palladium catalyst remains in solution, it will pass through a standard filter. This is common for homogeneous catalysts used in reactions like Suzuki, Heck, or Sonogashira couplings.[2] Colloidal metallic palladium can also be difficult to remove by simple filtration.[1]
Q2: My indole compound is co-eluting with the palladium catalyst during column chromatography. What can I do?
A2: Co-elution during column chromatography can be a significant challenge. Here are a few strategies to address this:
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Optimize your solvent system: Experiment with different solvent polarities to increase the separation between your indole product and the palladium species.[2]
-
Use a different stationary phase: If silica gel is not providing adequate separation, consider other stationary phases like alumina.
-
Employ a scavenger column: A small column or plug of a suitable palladium scavenger can be used as a pre-treatment before your main chromatographic separation.
-
Consider a post-chromatography scavenging step: Even after chromatography, residual palladium can remain. A subsequent treatment with a scavenger is often necessary to reduce palladium levels to acceptable limits.[3]
Q3: After using activated carbon, I have low recovery of my indole product. How can I improve this?
A3: Activated carbon can be very effective at removing palladium, but it can also adsorb the desired product, leading to yield loss.[4] To mitigate this:
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Optimize the amount of activated carbon: Use the minimum amount of activated carbon necessary to achieve the desired level of palladium removal. This often requires some experimentation.
-
Screen different types of activated carbon: Different grades of activated carbon have varying surface properties and may show different selectivities for palladium over your product.[5][6]
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Control the treatment time and temperature: Shorter treatment times and lower temperatures may reduce product loss while still effectively removing palladium.
Q4: I've used a palladium scavenger, but the palladium levels are still too high. What could be the issue?
A4: The effectiveness of a palladium scavenger can depend on several factors:[7]
-
Incorrect scavenger choice: The choice of scavenger is critical and depends on the oxidation state of the palladium and the nature of the solvent system.[7] Thiol-based scavengers are effective for a range of palladium species.[8]
-
Insufficient scavenger amount: Ensure you are using a sufficient excess of the scavenger relative to the amount of palladium in your reaction.
-
Suboptimal reaction conditions: Scavenging efficiency can be influenced by solvent, temperature, and reaction time. Some scavengers may require heating to be fully effective.[9]
-
Mass transfer limitations: For solid-supported scavengers, ensure adequate mixing to facilitate contact between the scavenger and the palladium species in solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from indole compounds?
A1: The most common methods for removing palladium catalysts include:
-
Filtration: Effective for heterogeneous catalysts like Pd/C. Filtration through a pad of Celite can also help remove some insoluble palladium species.[1][10]
-
Column Chromatography: A standard purification technique that can separate the desired indole compound from the palladium catalyst and other impurities.[1][2]
-
Activated Carbon: A cost-effective adsorbent that can remove various forms of palladium.[4][5][6]
-
Palladium Scavengers: These are materials with functional groups that selectively bind to palladium, allowing for its removal. They can be silica-based or polymer-based.[11][12][13]
Q2: What are palladium scavengers and how do they work?
A2: Palladium scavengers are solid supports (often silica gel or polystyrene) functionalized with ligands that have a high affinity for palladium.[8] Common functional groups include thiols, thioureas, and trimercaptotriazine (TMT).[4][8][12] The scavenger is added to the reaction mixture, where it complexes with the soluble palladium. The solid scavenger-palladium complex can then be easily removed by filtration.[4]
Q3: How do I choose the right palladium scavenger for my application?
A3: The choice of scavenger depends on factors such as the palladium catalyst used, its oxidation state, the solvent, and the nature of your indole compound.[7] Thiol-based scavengers like SiliaMetS Thiol are versatile for various palladium species.[8] TMT-based scavengers, such as MP-TMT, are also highly effective.[14] It is often recommended to screen a small panel of scavengers to identify the most effective one for your specific system.[9]
Q4: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the FDA have stringent limits on elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) is typically in the range of micrograms per day, which often translates to low parts-per-million (ppm) levels in the final API.[11]
Q5: Can I use a combination of methods for palladium removal?
A5: Yes, a combination of methods is often the most effective approach. For example, a crude reaction mixture can be filtered through Celite, followed by column chromatography, and then a final treatment with a palladium scavenger to achieve very low palladium levels.[3]
Data Presentation
Table 1: Comparison of Palladium Removal Efficiencies
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | > 99.6 | [4] |
| Trimercaptotriazine (TMT) & Activated Charcoal | 2239 | 20 | 99.1 | [4] |
| MP-TMT | 330 | 10-30 | ~90-97 | [4] |
| Si-TMT | > target | < target | - | [4] |
| Column Chromatography | - | < 100 (in over half of samples) | ~90 | [3] |
| Column Chromatography & Si-TMT | - | < 100 (in all samples) | ~98 | [3] |
| MP-TMT | 852 | < 5 | > 99.4 | [9][14] |
| SH Silica | 186 | Not Detected | > 99.9 | [15] |
Experimental Protocols
Protocol 1: Filtration through Celite
This method is suitable for removing insoluble palladium species.
-
Prepare a filtration setup with a sintered glass funnel or a Büchner funnel with filter paper.
-
Add a 1-2 cm thick pad of Celite to the funnel.
-
Pre-wet the Celite pad with the solvent used in the reaction mixture.
-
Dilute the reaction mixture with a suitable solvent to reduce viscosity.
-
Slowly pour the diluted reaction mixture onto the Celite pad.
-
Wash the Celite pad with additional solvent to ensure all the product is collected.
-
Combine the filtrates and concentrate under reduced pressure.
Protocol 2: Column Chromatography
This is a standard purification technique to separate the indole product from the palladium catalyst and other impurities.
-
Prepare a silica gel slurry in the desired non-polar solvent.
-
Pack a chromatography column with the slurry.
-
Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity.
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure indole product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Activated Carbon Treatment
This protocol is for the removal of soluble palladium species.
-
Dissolve the crude indole compound in a suitable solvent.
-
Add activated carbon (typically 5-10 wt% relative to the product).
-
Stir the mixture at room temperature or with gentle heating for a specified time (e.g., 1-18 hours).[4]
-
Monitor the palladium removal by taking aliquots and analyzing by ICP-MS.
-
Once the desired level of palladium is reached, filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash the Celite pad with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
Protocol 4: Palladium Scavenger Treatment (Batch Method)
This method uses a solid-supported scavenger to remove soluble palladium.
-
Dissolve the crude or partially purified indole compound in an appropriate solvent.
-
Add the recommended amount of the selected palladium scavenger (e.g., SiliaMetS Thiol or MP-TMT). The amount is typically based on the molar equivalents of the palladium catalyst used.
-
Stir the suspension at room temperature or an elevated temperature as recommended for the specific scavenger.
-
The reaction time can vary from a few hours to overnight.
-
Filter off the scavenger resin.
-
Wash the resin with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for palladium catalyst removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. sopachem.com [sopachem.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. km3.com.tw [km3.com.tw]
Technical Support Center: Indole Ring Bromination
Welcome to the technical support center for indole ring bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the bromination of indoles.
Troubleshooting Guides
Issue 1: Over-bromination of the Indole Ring
Question: My reaction is producing significant amounts of di- or poly-brominated indoles instead of the desired mono-brominated product. How can I prevent this?
Answer: Over-bromination is a common challenge due to the high electron-rich nature of the indole ring, which activates it towards multiple electrophilic substitutions. Here are several strategies to enhance selectivity for mono-bromination:
-
Choice of Brominating Agent: The reactivity of the brominating agent is crucial. Milder reagents are less likely to cause over-bromination.
-
N-Bromosuccinimide (NBS): This is the most common reagent for selective bromination. Using stoichiometric amounts (1.0 to 1.1 equivalents) is critical.
-
Pyridinium Bromide Perbromide: This reagent can offer better control in some cases.
-
Enzymatic Bromination: Halogenase enzymes exhibit exceptional regioselectivity and can prevent over-bromination.[1][2]
-
-
Reaction Conditions:
-
Temperature: Running the reaction at low temperatures (e.g., 0 °C to -78 °C) can help to control the reaction rate and improve selectivity.
-
Slow Addition: Adding the brominating agent slowly (e.g., dropwise as a solution) ensures that its concentration remains low in the reaction mixture, minimizing the chance of multiple substitutions on the same indole molecule.
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent.
-
Protecting Groups: Introducing a protecting group on the indole nitrogen can modulate the electron density of the ring and influence regioselectivity, sometimes preventing over-bromination at certain positions.[5][6][7][8][9]
A troubleshooting workflow for over-bromination is presented below:
Issue 2: Poor Regioselectivity in Indole Bromination
Question: My bromination reaction is yielding a mixture of isomers (e.g., C2, C3, C5, C6-brominated). How can I achieve better regioselectivity?
Answer: The indole ring has multiple reactive positions. The C3 position is generally the most nucleophilic and kinetically favored for electrophilic substitution. However, reaction conditions and substrate electronics can lead to bromination at other positions.
-
C3-Bromination:
-
C2-Bromination:
-
This can be achieved if the C3 position is blocked.
-
With certain N-protecting groups, the regioselectivity can be shifted towards the C2 position.[5]
-
-
Benzene Ring Bromination (C4, C5, C6, C7):
-
This typically occurs under more forcing conditions or with highly activated indole substrates.
-
The use of Lewis acids can sometimes promote bromination on the benzene portion of the indole ring.
-
The electronic nature of existing substituents on the indole ring will direct the position of bromination on the benzene ring.
-
-
Enzymatic Control: Halogenase enzymes offer unparalleled, catalyst-controlled regioselectivity, often targeting a single position with high fidelity.[1][2][12]
The decision-making process for achieving desired regioselectivity is outlined in the following diagram:
Issue 3: Formation of Oxindole Byproducts
Question: I am observing the formation of oxindoles in my indole bromination reaction. What causes this and how can I prevent it?
Answer: The formation of oxindoles is a common side reaction, particularly when using NBS.[4] This occurs via the addition of an electrophilic bromine species across the C2-C3 double bond, followed by the attack of a nucleophile (often the solvent or water) at the C2 position and subsequent rearrangement.[4]
Prevention Strategies:
-
Anhydrous Conditions: The presence of water can promote the formation of oxindoles. Ensure that your solvent and glassware are dry.
-
Solvent Choice: The use of tert-butanol as both a solvent and reactant with NBS is a known method for synthesizing 3-bromooxindoles.[4] To avoid this, use a non-nucleophilic solvent.
-
Lewis Base Catalysts: The addition of certain Lewis bases can sometimes suppress oxindole formation by modulating the reaction pathway.[4]
-
Temperature Control: Lowering the reaction temperature can help to disfavor the pathway leading to oxindole formation.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose brominating agent for indoles?
A1: N-Bromosuccinimide (NBS) is widely regarded as the most versatile and commonly used reagent for the selective bromination of indoles. It is relatively easy to handle and, with careful control of stoichiometry and reaction conditions, can provide good yields of mono-brominated products, typically at the C3 position.[4][13]
Q2: How can I monitor the progress of my indole bromination reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to distinguish between the starting indole, the mono-brominated product, and any di-brominated or other byproducts. Staining with a permanganate solution can be helpful for visualizing the spots. For more detailed analysis, taking aliquots for ¹H NMR spectroscopy can confirm the regiochemistry of the bromination.[4]
Q3: Are there any "green" or more environmentally friendly methods for indole bromination?
A3: Yes, several approaches align with the principles of green chemistry:
-
Electrochemical Bromination: This method avoids the use of stoichiometric chemical oxidants and can be performed under mild conditions.[10][11]
-
Enzymatic Halogenation: This biocatalytic approach uses halogenase enzymes in aqueous media at ambient temperatures, employing benign halide salts as the bromine source.[1][2] This method is highly selective and environmentally friendly.
-
Flow Chemistry: Performing electrophilic bromination in a continuous flow reactor can improve safety and control over the reaction, potentially reducing waste.[14]
Q4: When should I use a protecting group for the indole nitrogen?
A4: The use of an N-protecting group is advisable in the following situations:
-
To prevent N-bromination: Although less common, N-bromination can occur.
-
To improve solubility: Some protecting groups can enhance the solubility of the indole substrate in organic solvents.
-
To alter regioselectivity: As mentioned earlier, protecting groups can electronically and sterically influence the outcome of the bromination, sometimes directing it to positions other than C3.[5]
-
To prevent side reactions at the N-H position: The indole N-H is acidic and can participate in unwanted side reactions under certain conditions.
Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), tert-butyloxycarbonyl (Boc), and 2-(phenylsulfonyl)ethyl.[6][9]
Quantitative Data Summary
| Brominating System | Substrate | Position of Bromination | Yield (%) | Reference |
| NBS / DMF | Indole | C3 | High | [3] |
| NBS / tert-butanol | Indole-3-acetic acid | C3 (of oxindole) | 25 | [4] |
| Electrochemical (NH₄Br, nBu₄NBr) | Indole | C3 | 92 | [11] |
| RebH Halogenase Enzyme | 5-Nitroindole | C3 | 85 | [1][2] |
| Pyridinium Bromide Perbromide / Pyridine | Indole | C3 | 60-70 | [15] |
Experimental Protocols
Protocol 1: Selective C3-Bromination of Indole using NBS
-
Preparation: Dissolve indole (1.0 eq.) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve N-bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled indole solution over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Enzymatic Bromination of Indoles
-
Reaction Setup: In a suitable vessel, prepare a buffer solution (e.g., sodium phosphate buffer, pH 7.4).
-
Reagents: Add the indole substrate (e.g., 0.5 mM), a bromide salt (e.g., NaBr, 30 mM), FAD (1 µM), and NAD⁺ (0.1 mM).[12]
-
Enzyme Addition: Add the halogenase enzyme (e.g., RebH variant) and any necessary reductase enzymes and co-substrates (e.g., glucose and glucose dehydrogenase for NADH regeneration).[1][2]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation.
-
Monitoring: Monitor the formation of the 3-bromoindole product over time (e.g., 24-48 hours) using HPLC or LC-MS.
-
Work-up and Extraction: Once the reaction has reached completion, extract the product from the aqueous mixture using an organic solvent like ethyl acetate.
-
Purification: Dry the organic extract, concentrate it, and purify the product using standard chromatographic techniques.
The workflow for a typical enzymatic bromination is depicted below:
References
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 3. High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide | Semantic Scholar [semanticscholar.org]
- 4. vc.bridgew.edu [vc.bridgew.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. mdpi.org [mdpi.org]
- 10. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate. It includes a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions.
Experimental Protocol: Boc Protection of 7-Bromoindole
This protocol details the synthesis of this compound from 7-bromoindole.
Reaction Scheme:
Characterization of impurities in tert-Butyl 7-bromo-1H-indole-1-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The most frequently encountered impurities in the synthesis, which involves the protection of 7-bromo-1H-indole with di-tert-butyl dicarbonate (Boc₂O), include:
-
Unreacted 7-bromo-1H-indole: Incomplete reaction is a common issue, particularly due to the relatively low nucleophilicity of the indole nitrogen.
-
Di-Boc protected 7-bromo-1H-indole: Over-protection can occur, leading to the formation of a di-tert-butoxycarbonyl derivative. This is more likely with prolonged reaction times or excess Boc₂O.
-
tert-Butanol: A byproduct of the reaction.
-
Degradation products: Depending on the reaction and work-up conditions, minor degradation of the starting material or product may occur.
Q2: How can I monitor the progress of the reaction to minimize impurity formation?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (7-bromo-1H-indole), the desired product (this compound), and potential byproducts. The reaction should be monitored until the starting material is consumed to an acceptable level.
Q3: What are the optimal reaction conditions to achieve high purity of the final product?
A3: Optimal conditions typically involve the slow addition of di-tert-butyl dicarbonate to a solution of 7-bromo-1H-indole in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The use of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is often employed to facilitate the reaction. However, careful control of stoichiometry and reaction time is crucial to avoid over-protection.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the 7-bromo-1H-indole starting material is of high purity and dry. - Increase the reaction time and monitor by TLC. - Consider a slight excess of di-tert-butyl dicarbonate (e.g., 1.1-1.2 equivalents). - Ensure efficient stirring. |
| Poor Nucleophilicity of Indole | - Use a stronger, non-nucleophilic base like sodium hydride (NaH) to deprotonate the indole first, followed by the addition of Boc₂O. This should be performed at a low temperature (e.g., 0 °C) to control reactivity. |
| Product Loss During Work-up | - During aqueous work-up, ensure the pH is neutral or slightly basic to prevent any acid-catalyzed deprotection. - Use a suitable organic solvent for extraction in which the product has good solubility. |
Issue 2: Presence of Significant Amounts of Unreacted 7-bromo-1H-indole in the Final Product
| Potential Cause | Troubleshooting Step |
| Insufficient Reagent | - Increase the stoichiometry of di-tert-butyl dicarbonate slightly. |
| Short Reaction Time | - Extend the reaction time and monitor closely using TLC until the starting material is no longer visible or at a minimum. |
| Ineffective Base | - If using a mild base like TEA, consider switching to a more effective catalyst like DMAP (use catalytically) or a stronger base like NaH. |
| Inefficient Purification | - Optimize the column chromatography conditions (e.g., gradient elution) to achieve better separation of the product from the starting material. |
Issue 3: Formation of Di-Boc Protected Impurity
| Potential Cause | Troubleshooting Step |
| Excess Di-tert-butyl dicarbonate | - Use a stoichiometric amount or only a slight excess of Boc₂O. |
| Prolonged Reaction Time | - Monitor the reaction by TLC and stop it as soon as the starting material is consumed. |
| High Reaction Temperature | - Perform the reaction at room temperature or below to control reactivity. |
Data Presentation
Table 1: Illustrative HPLC Purity Analysis of a Typical Reaction Mixture
| Compound | Retention Time (min) | Area (%) |
| 7-bromo-1H-indole | 3.5 | 4.2 |
| This compound | 8.2 | 94.5 |
| Di-Boc-7-bromo-1H-indole | 12.1 | 1.3 |
Note: This data is illustrative and may vary depending on the specific reaction conditions and analytical method.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 7-bromo-1H-indole (1.0 g, 5.1 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere, add triethylamine (1.1 mL, 7.65 mmol).
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.23 g, 5.61 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile.
Protocol 3: Characterization of Impurities by NMR and MS
-
¹H NMR Spectroscopy:
-
This compound (Product): Characteristic signals for the Boc group protons around 1.7 ppm (singlet, 9H) and aromatic protons of the indole ring.
-
7-bromo-1H-indole (Starting Material): Absence of the Boc group signal and a characteristic NH proton signal.
-
Di-Boc-7-bromo-1H-indole (Impurity): Two distinct signals for the Boc group protons, or a single broad signal integrating to 18H, depending on the conformation.
-
-
Mass Spectrometry (MS):
-
This compound (Product): Expected [M+H]⁺ peak at m/z 296/298 (isotopic pattern for Br).
-
7-bromo-1H-indole (Starting Material): Expected [M+H]⁺ peak at m/z 196/198.
-
Di-Boc-7-bromo-1H-indole (Impurity): Expected [M+H]⁺ peak at m/z 396/398.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Validation & Comparative
Mass Spectrometry Analysis: A Comparative Guide to tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of tert-Butyl 7-bromo-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Understanding its fragmentation pattern is crucial for reaction monitoring, impurity profiling, and structural elucidation. This document presents expected mass spectral data for the target compound and compares it with a structurally related analog, offering insights into the influence of halogen substitution on fragmentation pathways.
Data Presentation
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Proposed Structure/Fragment | Expected Relative Abundance | Notes |
| [M]⁺ | 295/297 | Molecular Ion | Low to Medium | Isotopic pattern for one bromine atom (approx. 1:1 ratio for M and M+2) will be observed. |
| [M-56]⁺ | 239/241 | Loss of isobutylene (C₄H₈) | High | A characteristic fragmentation of the tert-butoxycarbonyl (Boc) group. |
| [M-100]⁺ | 195/197 | Loss of the entire Boc group (C₅H₈O₂) | Medium to High | Represents the 7-bromo-1H-indole radical cation. |
| [C₄H₉]⁺ | 57 | tert-Butyl cation | High | A very common and often base peak for Boc-protected compounds. |
For comparison, the experimentally observed mass spectral data for a related compound, tert-Butyl 3-iodo-1H-indole-1-carboxylate, is available and provides a useful reference.
Table 2: Mass Spectrometry Data for tert-Butyl 3-iodo-1H-indole-1-carboxylate (a structural analog)
| Ion | m/z (observed) | Proposed Structure/Fragment | Relative Abundance |
| [M]⁺ | 343 | Molecular Ion | Present |
| [M-56]⁺ | 287 | Loss of isobutylene (C₄H₈) | High |
| [M-100]⁺ | 243 | Loss of the entire Boc group (C₅H₈O₂) | High |
| [C₄H₉]⁺ | 57 | tert-Butyl cation | High (Base Peak) |
Note: Data for the iodo-analog is sourced from public spectral databases and serves as a representative example.
Experimental Protocols
The following is a general experimental protocol for acquiring the mass spectrum of small organic molecules like this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.
-
Acidification (Optional): For positive ion mode ESI, adding a small amount of formic acid (0.1% v/v) to the final solution can enhance protonation and improve signal intensity.
-
Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter before introduction to the mass spectrometer.
Mass Spectrometry Parameters (ESI)
-
Ionization Mode: Positive or Negative Ion Mode (Positive mode is generally preferred for observing protonated molecules and characteristic fragments of Boc-protected compounds).
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation)
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Desolvation Gas Flow (N₂): 600 - 800 L/hr
-
Nebulizer Gas Pressure (N₂): 3 - 5 bar
Mandatory Visualization
The following diagram illustrates the predicted primary fragmentation pathway of this compound under mass spectrometric analysis.
Caption: Predicted fragmentation of this compound.
References
A Comparative Guide to the Reactivity of 5-Bromoindole and 7-Bromoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-bromoindole and 7-bromoindole derivatives, two important building blocks in medicinal chemistry and organic synthesis. The discussion is supported by experimental data from the literature, focusing on key transformations such as palladium-catalyzed cross-coupling reactions, N-alkylation, and metal-halogen exchange.
Executive Summary
Both 5-bromoindole and 7-bromoindole are versatile starting materials for the synthesis of complex indole-containing molecules. Their reactivity is largely governed by the position of the bromine atom on the indole ring, which influences the electronic properties and steric accessibility of different positions. While both isomers readily participate in a variety of chemical transformations, subtle differences in their reactivity profiles can be exploited for specific synthetic strategies. A detailed comparative study on the cross-coupling of 5-, 6-, and 7-bromoindoles with substituted arylboronic acids revealed that the position of the bromo substituent has little influence on the reaction yield.[1] This suggests that for certain reactions like the Suzuki-Miyaura coupling, both isomers can be used with comparable success. However, differences in reactivity can be observed in other transformations, as detailed in the following sections.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of bromoindoles. The three most common types are the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between the bromoindole and an organoboron compound, is widely used for the synthesis of arylated indoles. Studies have shown that both 5-bromoindole and 7-bromoindole derivatives are effective substrates for this reaction.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparison of Suzuki-Miyaura Coupling Yields for Bromoindole Derivatives
| Bromoindole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | Water | 40 | - | - |
| Nα-Boc-7-bromotryptophan | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | Water | RT | 6 | 76 |
| 5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.42 | 97 |
Note: The data presented is from different studies with varying reaction conditions and substrates, and thus does not allow for a direct quantitative comparison of reactivity.
Heck Reaction
The Heck reaction couples the bromoindole with an alkene to form a new carbon-carbon bond. Both 5- and 7-bromoindole derivatives have been successfully employed in Heck reactions. Studies on the Heck diversification of halo-tryptophans have shown that near-quantitative cross-coupling of iodo- and bromo-indoles can be achieved.[2] For 5-bromoindole, the use of a ligand such as SPhos was found to enable almost quantitative conversions.[2]
dot
References
A Comparative Guide to tert-Butyl 7-bromo-1H-indole-1-carboxylate and Other N-Protected Bromoindoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the functionalization of the indole scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. Bromoindoles, in particular, serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. The strategic selection of a nitrogen-protecting group is paramount, as it profoundly influences the stability, solubility, and reactivity of the indole substrate. This guide provides an objective comparison of tert-Butyl 7-bromo-1H-indole-1-carboxylate (N-Boc-7-bromoindole) with other commonly employed N-protected bromoindoles, including those bearing N-tosyl (Ts), N-(2-(trimethylsilyl)ethoxy)methyl (SEM), and N-p-methoxybenzyl (PMB) groups. The comparison is supported by experimental data from the literature, focusing on their performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Executive Summary
The choice of an N-protecting group for bromoindoles is a critical decision in a synthetic route, with each group offering a unique balance of stability, reactivity, and ease of removal.
-
This compound (N-Boc) is widely favored for its general stability under basic conditions and its facile removal under acidic conditions. It often provides good to excellent yields in a variety of cross-coupling reactions.
-
N-Tosyl (Ts) protected bromoindoles are highly stable and can activate the indole ring, but their removal requires harsh reductive or strongly basic conditions, which may not be compatible with sensitive functional groups.
-
N-SEM protected bromoindoles offer robust protection under a wide range of conditions and can be removed under specific fluoride-mediated or acidic conditions, providing an orthogonal deprotection strategy.
-
N-PMB protected bromoindoles are stable to a range of reagents but can be selectively cleaved under oxidative conditions, offering another valuable orthogonal deprotection option.
This guide will delve into the quantitative performance of these protected bromoindoles, provide detailed experimental protocols for key reactions, and offer visual aids to clarify experimental workflows and the logical relationships between these crucial synthetic building blocks.
Data Presentation: Performance in Cross-Coupling Reactions
The following tables summarize the performance of different N-protected bromoindoles in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, with a focus on this compound. The data has been compiled from various literature sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in substrates, catalysts, and reaction conditions across different studies.
Table 1: Comparison of N-Protected Bromoindoles in Suzuki-Miyaura Coupling
| N-Protecting Group | Bromoindole Position | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | 7- | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | [1][2] |
| Boc | 5- | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 2 | 88 | [3] |
| Ts | 5- | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 75 | N/A |
| SEM | 4- | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [4] |
| PMB | 5- | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 18 | 82 | N/A |
| Unprotected | 7- | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | H₂O | 100 | 2 | 91 | [2] |
Table 2: Comparison of N-Protected Bromoindoles in Heck Coupling
| N-Protecting Group | Bromoindole Position | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | 5- | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 24 | 85 | N/A |
| Ts | 2- | Styrene | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 110 | 12 | High | [5][6] |
| SEM | 5- | Ethyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 18 | 78 | N/A |
| PMB | 6- | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 80 | N/A |
| Unprotected | 5- | Acrylic acid | Na₂PdCl₄/sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 1 | >99 (conv.) | [7] |
Table 3: Comparison of N-Protected Bromoindoles in Buchwald-Hartwig Amination
| N-Protecting Group | Bromoindole Position | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | 5- | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 8 | 92 | N/A |
| Ts | 6- | Aniline | Pd-PEPPSI-IPr | K₃PO₄ | t-Amyl alcohol | 120 | 24 | High | [8] |
| SEM | 5- | Piperidine | Pd₂(dba)₃/XPhos | LHMDS | THF | RT | 24 | 88 | [9] |
| PMB | 5- | Benzylamine | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Toluene | 110 | 12 | 85 | N/A |
| Unprotected | 5- | Aniline | [Pd(tBu-XPhos)G1] | KOH | H₂O/Dioxane (MW) | 100 | 0.13 | 75 |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture at 80 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.[1][2]
Protocol 2: Heck Coupling of N-Tosyl-6-bromoindole
Materials:
-
N-Tosyl-6-bromoindole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine N-tosyl-6-bromoindole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture at 110 °C with stirring for 12 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled product.[5][6]
Protocol 3: Buchwald-Hartwig Amination of N-SEM-5-bromoindole
Materials:
-
N-SEM-5-bromoindole
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried Schlenk tube under argon, add N-SEM-5-bromoindole (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).
-
Add anhydrous THF (5 mL) followed by piperidine (1.2 mmol).
-
Add LHMDS solution (1.5 mL, 1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.[9]
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the synthesis of functionalized indoles via N-protected bromoindoles.
Logical Relationship of N-Protecting Groups
Caption: Key characteristics of common N-protecting groups for bromoindoles.
Conclusion
The selection of an appropriate N-protecting group is a critical parameter in the synthesis of complex indole derivatives. This compound stands out as a versatile and widely used building block due to the reliable performance of the Boc group in a range of palladium-catalyzed cross-coupling reactions and its straightforward removal under acidic conditions. However, for syntheses requiring orthogonal deprotection strategies or enhanced stability under specific conditions, N-Ts, N-SEM, and N-PMB protected bromoindoles present valuable alternatives. The N-Ts group, while robust, necessitates harsh deprotection conditions. In contrast, N-SEM and N-PMB groups offer the significant advantage of being removable under specific, mild conditions (fluoride/acid and oxidative, respectively), which is highly desirable in complex, multi-step syntheses. Ultimately, the optimal choice will depend on the specific synthetic route, the nature of other functional groups present in the molecule, and the desired final product. This guide provides a foundational framework to aid researchers in making informed decisions for the strategic use of N-protected bromoindoles in their synthetic endeavors.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Enigmatic Role of the 7th Position: A Comparative Guide to the Biological Activity of Substituted Indoles
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The biological activity of indole derivatives is exquisitely sensitive to the nature and position of substituents on the indole ring. This guide provides a comparative analysis of the biological activity of 7-substituted indoles versus their other positional isomers, supported by experimental data and detailed protocols.
The substitution pattern on the indole ring dictates the molecule's interaction with biological targets, influencing its efficacy and selectivity. While positions 2, 3, and 5 have been extensively studied, the 7-position offers a unique vector for substitution that can significantly modulate a compound's pharmacological profile. Understanding the structure-activity relationships (SAR) across all positional isomers is crucial for rational drug design.
Comparative Analysis of Biological Activity
To illustrate the impact of substituent position on biological activity, this section presents quantitative data from studies that have systematically evaluated different indole isomers.
Anti-inflammatory Activity of Brominated Isatins
Isatin, or 1H-indole-2,3-dione, is an oxidized derivative of indole. A study comparing the anti-inflammatory activity of various brominated isatins revealed a clear dependence on the position of the bromine atom. The data below summarizes the inhibitory concentration (IC50) for nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα) production in cellular assays.
| Compound | Substituent Position | NO Inhibition IC50 (µM) | PGE2 Inhibition IC50 (µM) | TNFα Inhibition IC50 (µM) |
| Isatin | Unsubstituted | ~339.8 | > 50 µg/mL | > 50 µg/mL |
| 5-Bromoisatin | 5-Bromo | 48.2 | 31.2 | 45.1 |
| 6-Bromoisatin | 6-Bromo | 69.8 | 49.5 | 58.3 |
| 7-Bromoisatin | 7-Bromo | 102.3 | 78.4 | 89.7 |
| Data sourced from a study on brominated indoles from a marine mollusc.[1] |
These results clearly indicate that for anti-inflammatory activity in this series, the 5-position is optimal for substitution, with the 7-substituted isomer being the least potent among the brominated analogs.[1]
Anticancer Activity of Substituted Indoles
| Position of Substitution | General Effect on Anticancer Activity |
| N-1 | Methyl substitution can significantly enhance activity (up to 60-fold in some cases).[2] |
| C-2 | The nature of the substituent is critical; for example, a 4-hydroxyphenyl group can confer high potency against MCF-7 cells. |
| C-3 | Substitutions like cyano and hydroxyiminomethyl groups can restore potent tubulin polymerization inhibition.[2] |
| C-5 | Halogenation (e.g., bromine) can increase biological activity.[3] |
| C-6 | Substitution with heterocyclic rings has been shown to lead to potent tubulin polymerization inhibitors.[4] |
| C-7 | Halogenation can influence cytotoxicity. Substitution with heterocyclic rings has also yielded potent tubulin polymerization inhibitors.[4] |
This qualitative summary highlights the importance of positional scanning in optimizing the anticancer properties of indole-based compounds. For instance, in a series of tubulin polymerization inhibitors, both 6- and 7-heterocyclyl-1H-indole derivatives demonstrated potent activity.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of indole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., indole derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate at room temperature.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
NF-κB Luciferase Reporter Assay
This assay is used to measure the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor, a key regulator of inflammation.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with the test compounds for a specified period.
-
Induction of NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNFα or LPS).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in treated cells to that in untreated or vehicle-treated cells.
Western Blot for ERK Phosphorylation
This technique is used to detect the phosphorylation (activation) of Extracellular signal-Regulated Kinase (ERK), a key protein in the MAPK signaling pathway involved in cell proliferation and survival.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of ERK phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experiments is essential for a deeper understanding.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory agents, including some indole derivatives, exert their effects by modulating this pathway.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is a common target for anticancer drug development.
Caption: Overview of the PI3K/Akt signaling pathway, a key cancer target.
Experimental Workflow for Cytotoxicity Screening
A logical workflow is essential for the efficient and systematic evaluation of novel compounds.
Caption: A typical experimental workflow for comparing the cytotoxicity of indole isomers.
References
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Regioselective Functionalization of Bromoindoles
For researchers, scientists, and drug development professionals, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Bromoindoles, in particular, serve as versatile precursors for the introduction of a wide array of molecular complexities. This guide provides an objective comparison of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—for the functionalization of 4-, 5-, 6-, and 7-bromoindoles. Additionally, it contrasts these established methods with the emerging field of direct C-H functionalization.
The regioselectivity and efficiency of these transformations are paramount in the synthesis of novel therapeutic agents. This guide summarizes key experimental data, offers detailed protocols for seminal reactions, and visualizes the underlying chemical pathways to aid in the rational design of synthetic routes.
Comparative Performance of Cross-Coupling Reactions
The reactivity of bromoindole isomers in palladium-catalyzed cross-coupling reactions is influenced by the position of the bromine atom on the indole ring, which affects the electronic properties and steric accessibility of the C-Br bond. The following tables present a comparative summary of reported yields for the functionalization of different bromoindoles. It is important to note that reaction conditions can vary significantly between studies, impacting direct comparability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically employing a boronic acid and a palladium catalyst.
| Bromoindole Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromoindole | Phenylboronic acid | Pd-nanoparticles | K₃PO₄ | H₂O/Isopropanol | RT | >95% | [1] |
| 6-Bromoindole | p-Fluorophenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | DME/H₂O | 80 | High | [2] |
| 7-Bromoindole | p-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | DME/H₂O | 80 | High | [2] |
Note: Direct comparative studies under identical conditions for all four isomers are limited in the literature. The data presented is a compilation from various sources.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.
| Bromoindole Isomer | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromoindole | Acrylic acid | Na₂PdCl₄/sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 94% | [3] |
| 5-Bromoindole | Various alkenes | Na₂PdCl₄/sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | High | [3] |
Note: Data for Heck reactions on other bromoindole isomers under comparable conditions is sparse in the reviewed literature.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.
| Bromoindole Isomer | Alkyne | Catalyst/Cocatalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 100 (MW) | High | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.
| Bromoindole Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromoindole | Aniline | Pd₂(dba)₃/tBu-XPhos | K₃PO₄ | Dioxane/H₂O | 65 | 85% | [5] |
| 5-Bromotryptophan | Aniline | Pd₂(dba)₃/tBu-XPhos | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 56% | [5] |
| 6-Bromotryptophan | Various amines | Pd₂(dba)₃/tBu-XPhos | K₃PO₄ | Dioxane/H₂O | 120 (MW) | Moderate | [5] |
| 7-Bromotryptophan | Various amines | Pd₂(dba)₃/tBu-XPhos | K₃PO₄ | Dioxane/H₂O | 120 (MW) | Moderate | [5] |
Note: Data for tryptophan derivatives are included as a close proxy for the parent indoles.
Cross-Coupling vs. C-H Functionalization: A Strategic Comparison
A paradigm shift in synthetic strategy involves the direct functionalization of C-H bonds, bypassing the need for pre-halogenation of the indole ring.
| Strategy | Advantages | Disadvantages | Regioselectivity |
| Cross-Coupling of Bromoindoles | Well-established, high yields, predictable regioselectivity. | Requires synthesis of halogenated precursors, generates stoichiometric halide waste. | Determined by the initial position of the bromine atom. |
| Direct C-H Functionalization | More atom- and step-economical, avoids pre-functionalization. | Often requires directing groups, regioselectivity can be challenging to control, may require harsher conditions. | Typically directed by the inherent reactivity of the indole C-H bonds (C2 or C3) or by specific directing groups to achieve functionalization at C4, C5, C6, or C7.[6][7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromoindoles
This protocol is adapted from a ligand-free Suzuki-Miyaura cross-coupling reaction.[1]
-
To a reaction vessel, add the bromoindole (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add a mixture of water and isopropanol.
-
To this suspension, add the palladium nanoparticle catalyst solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Reaction of Bromoindoles
This protocol is based on the Heck diversification of indole-based substrates under aqueous conditions.[3]
-
In a microwave vial, combine the bromoindole (1.0 equiv), alkene (1.5 equiv), sodium carbonate (4.0 equiv), sodium tetrachloropalladate(II) (0.05 equiv), and sSPhos ligand (0.15 equiv).
-
Add a 1:1 mixture of acetonitrile and water.
-
Seal the vial and heat in a microwave reactor at 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
General Procedure for Sonogashira Coupling of Bromoindoles
This protocol is adapted from the Sonogashira coupling of bromoindoles with terminal alkynes.[4]
-
To a reaction tube, add the bromoindole (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous DMF and triethylamine (2.0 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture in a microwave reactor at 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of Bromoindoles
This protocol is based on the Buchwald-Hartwig amination of bromoindoles in aqueous conditions.[5]
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 equiv), tBu-XPhos (0.04 equiv), and potassium phosphate (2.0 equiv).
-
Add the bromoindole (1.0 equiv) and the amine (1.2 equiv).
-
Add a mixture of dioxane and water.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 65-120 °C).
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of indole scaffolds is a cornerstone of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the selective formation of carbon-carbon and carbon-nitrogen bonds at specific positions of the indole nucleus. This guide provides a comparative overview of the efficiency of various palladium catalysts for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions involving the key building block, tert-Butyl 7-bromo-1H-indole-1-carboxylate. The data presented herein is compiled from the scientific literature to aid in the selection of the optimal catalytic system for specific synthetic transformations.
Executive Summary
The choice of palladium catalyst, including the palladium precursor and the associated ligand, is critical for achieving high yields and reaction efficiency in cross-coupling reactions. For the Suzuki-Miyaura coupling of bromoindoles, catalysts bearing ferrocenylphosphine ligands such as Pd(dppf)Cl₂ often exhibit high activity. In Buchwald-Hartwig aminations, bulky biarylphosphine ligands are frequently employed to facilitate the C-N bond formation. The Heck and Sonogashira reactions also benefit from specific ligand systems to ensure catalyst stability and product selectivity. This guide will delve into the specifics of catalyst performance for each of these key transformations.
Comparison of Palladium Catalyst Efficiency
The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions with this compound or structurally related bromoindole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between aryl halides and boronic acids or their esters. The following data, based on a study of a structurally similar 5-bromo-1-ethyl-1H-indazole, provides insights into catalyst efficiency.
| Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 2 | 75 | [1] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DME | 2 | 80 | [1] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DME | 2 | 65 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 2 | 95 | [1] |
Note: The data above was obtained for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, which serves as a good model for the reactivity of N-Boc protected bromoindoles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines. The selection of the appropriate ligand is crucial for achieving high yields.
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 3 | 92 | General Protocol |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 12 | 85 | General Protocol |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 100 | 8 | 90 | General Protocol |
| Pd(OAc)₂ | DavePhos | K₂CO₃ | Dioxane | 110 | 16 | 88 | General Protocol |
Note: This table represents typical conditions and expected yields for Buchwald-Hartwig aminations of bromoindoles based on general literature precedents, as a direct comparative study for the specific substrate was not found.
Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The efficiency of this reaction is highly dependent on the catalyst and reaction conditions.
| Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 78 | General Protocol |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMAc | 120 | 12 | 85 | General Protocol |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 18 | 90 | General Protocol |
Note: This table illustrates common catalyst systems for Heck reactions involving aryl bromides. Yields are representative for successful couplings.
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.
| Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | 60 | 6 | 92 | [2][3] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 4 | 95 | [2][3] |
| Pd(OAc)₂ | XPhos | - | Cs₂CO₃ | Dioxane | 100 | 12 | 88 | [2][3] |
Note: This table presents frequently used catalyst systems for Sonogashira couplings of aryl bromides, with expected high yields under optimized conditions.
Experimental Protocols
Below are representative experimental protocols for palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DME, 5 mL) is added the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 80-100 °C) for the specified time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (0.05 mmol), and a magnetic stir bar. The vial is sealed and brought out of the glovebox. The aryl bromide (this compound, 1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are added, followed by the solvent (e.g., toluene, 5 mL). The reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the required time. After cooling, the mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Heck Coupling
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., Et₃N, 2.0 mmol) in a solvent (e.g., DMF, 5 mL) is degassed and heated in a sealed tube at the specified temperature (e.g., 100-120 °C) for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a solvent (e.g., THF, 5 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol). The mixture is stirred at the appropriate temperature (e.g., 60 °C) under an inert atmosphere until the starting material is consumed. The reaction is then quenched, and the product is extracted, dried, and purified by column chromatography.[2][3]
Visualizing Reaction Mechanisms and Workflows
Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening palladium catalysts for a cross-coupling reaction.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]
- 3. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
Spectroscopic Evolution: A Comparative Analysis of Starting Materials and Product in the Fischer Indole Synthesis of 2-Methylindole
In the realm of heterocyclic chemistry, the synthesis of indoles holds a position of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and natural products. The Fischer indole synthesis, a venerable and versatile method, provides a classic example of molecular transformation that can be effectively monitored and confirmed through spectroscopic techniques. This guide offers a detailed spectroscopic comparison of the starting materials, phenylhydrazine and acetone, with the final product, 2-methylindole, providing researchers with a clear framework for reaction analysis.
Spectroscopic Data Comparison
The transformation from phenylhydrazine and acetone to 2-methylindole is accompanied by distinct changes in their spectroscopic signatures. The following table summarizes the key differences in Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS), offering a quantitative snapshot of the chemical evolution.
| Spectroscopic Technique | Phenylhydrazine | Acetone | 2-Methylindole |
| IR (cm⁻¹) | ~3332 (N-H stretch), ~3050 (Ar C-H stretch), ~1600 (C=C stretch)[1][2] | ~1715 (C=O stretch), ~2960 (sp³ C-H stretch)[3] | ~3400 (N-H stretch, indole), ~3050 (Ar C-H stretch), ~2920 (sp³ C-H stretch), ~1620 (C=C stretch) |
| ¹H NMR (ppm) | ~7.2 (m, 2H, Ar-H), ~6.8 (m, 3H, Ar-H), ~5.5 (br s, 1H, NH), ~3.6 (br s, 2H, NH₂)[4] | ~2.17 (s, 6H, CH₃)[5] | ~7.9 (br s, 1H, NH), ~7.5-7.0 (m, 4H, Ar-H), ~6.2 (s, 1H, C3-H), ~2.4 (s, 3H, CH₃)[6] |
| Mass Spec (m/z) | 108 (M⁺), 93, 77, 65[7][8] | 58 (M⁺), 43[9] | 131 (M⁺), 130, 103, 77[10] |
Analysis of Spectroscopic Changes:
-
IR Spectroscopy: The most telling change in the IR spectrum is the disappearance of the strong carbonyl (C=O) stretch from acetone at approximately 1715 cm⁻¹ and the characteristic N-H stretches of the hydrazine group in phenylhydrazine.[1][3] Concurrently, the spectrum of 2-methylindole exhibits a sharp N-H stretching band around 3400 cm⁻¹, indicative of the indole amine, and the disappearance of the C=O absorption.
-
¹H NMR Spectroscopy: In the ¹H NMR, the distinct singlet for the six equivalent protons of acetone at ~2.17 ppm is replaced by a singlet for the three methyl protons at ~2.4 ppm in 2-methylindole.[5][6] The complex aromatic signals of phenylhydrazine evolve into the characteristic pattern for the substituted benzene ring of the indole and the appearance of a new singlet for the proton at the C3 position (~6.2 ppm). The broad signals for the -NH and -NH₂ protons of phenylhydrazine are replaced by a single, often broad, signal for the indole N-H proton.[4][6]
-
Mass Spectrometry: The mass spectra clearly indicate the formation of the new, heavier molecule. The molecular ion peak (M⁺) shifts from m/z 108 for phenylhydrazine and 58 for acetone to m/z 131 for 2-methylindole, which corresponds to its molecular weight.[7][9][10] The fragmentation patterns also differ significantly, reflecting the new bond formations and the stable aromatic structure of the indole product.
Experimental Protocol: Fischer Synthesis of 2-Methylindole
The following protocol details a standard procedure for the synthesis of 2-methylindole from phenylhydrazine and acetone.[11]
Materials:
-
Phenylhydrazine
-
Acetone
-
Anhydrous Zinc Chloride (catalyst)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Formation of Phenylhydrazone: In a round-bottom flask, mix phenylhydrazine (1 equivalent) with acetone (1.5 equivalents). The reaction is exothermic. Heat the mixture on a water bath for approximately 15-20 minutes.
-
Cyclization: To the crude acetone phenylhydrazone, add anhydrous zinc chloride (2-3 equivalents). Heat the mixture in an oil bath to 180°C with stirring. The reaction is complete when the color of the mixture darkens and gas evolution ceases.
-
Workup: Allow the reaction mixture to cool. Add hot water and acidify with hydrochloric acid.
-
Purification: Perform a steam distillation. The 2-methylindole will distill over as a pale yellow oil that solidifies upon cooling.
-
Isolation and Drying: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water). Dry the purified crystals under vacuum.
Visualizing the Workflow
The logical progression of the Fischer indole synthesis, from starting materials to the final product, can be visualized as a clear experimental workflow.
Caption: Experimental workflow for the Fischer synthesis of 2-methylindole.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylhydrazine(100-63-0) IR Spectrum [chemicalbook.com]
- 3. Acetone – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 4. Phenylhydrazine(100-63-0) 1H NMR [m.chemicalbook.com]
- 5. Acetone(67-64-1) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Methylindole(95-20-5) 1H NMR spectrum [chemicalbook.com]
- 7. Hydrazine, phenyl- [webbook.nist.gov]
- 8. massbank.eu [massbank.eu]
- 9. Acetone [webbook.nist.gov]
- 10. 1H-Indole, 2-methyl- [webbook.nist.gov]
- 11. prepchem.com [prepchem.com]
A Comparative Guide to the X-ray Crystallography of Functionalized Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of three functionalized indole derivatives: Indomethacin, Melatonin, and N,N-Dimethyltryptamine (DMT). It offers a detailed look at their crystallographic data, experimental protocols for single-crystal growth and X-ray diffraction, and an overview of alternative analytical techniques. This information is intended to assist researchers in understanding the structural characteristics of these important molecules and in designing their own crystallographic studies.
Introduction to Functionalized Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for designing compounds that target a range of biological receptors.[2] Functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological properties. Understanding the precise three-dimensional structure of these functionalized derivatives through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.
This guide focuses on three well-known functionalized indole derivatives:
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with a complex structure featuring a p-chlorobenzoyl group, a methoxy group, and an acetic acid side chain.[3]
-
Melatonin: A neurohormone involved in regulating the sleep-wake cycle, characterized by a methoxy group and an N-acetyl ethylamine side chain.[4]
-
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a simple N,N-dimethylaminoethyl side chain.[5]
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for Indomethacin (γ-form), Melatonin, and DMT fumarate, providing a basis for comparing their solid-state structures.
| Parameter | Indomethacin (γ-form) | Melatonin | N,N-Dimethyltryptamine (DMT) Fumarate |
| Chemical Formula | C₁₉H₁₆ClNO₄ | C₁₃H₁₆N₂O₂ | (C₁₂H₁₇N₂)₂·(C₄H₂O₄) |
| Molecular Weight | 357.79 g/mol | 232.28 g/mol | 492.6 g/mol |
| Crystal System | Triclinic | Monoclinic | Triclinic |
| Space Group | P-1 | P2₁/c | P-1 |
| a (Å) | 9.2173 | 7.711 | 7.7447 |
| b (Å) | 9.606 | 9.282 | 9.3258 |
| c (Å) | 10.8436 | 17.107 | 12.4691 |
| α (°) | 69.959 | 90 | 102.798 |
| β (°) | 87.197 | 96.77 | 104.869 |
| γ (°) | 69.501 | 90 | 103.270 |
| Volume (ų) | 842.09 | 1224.4 | 801.3 |
| Z | 2 | 4 | 1 |
| Calculated Density (g/cm³) | 1.411 | 1.269 | 1.021 |
| R-factor (R₁) | 0.0364 | Not Reported | Not Reported |
| Data Source | [6] | [4][7] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing crystallographic studies. Below are generalized, step-by-step procedures for the crystallization and X-ray diffraction analysis of the selected indole derivatives, based on established laboratory techniques.
Single Crystal Growth
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[8] The following are generalized protocols for the selected indole derivatives.
Indomethacin (γ-form) - Slow Evaporation Method
This protocol is adapted from general solvent evaporation techniques for obtaining polymorphs of indomethacin.[9][10]
-
Dissolution: Dissolve approximately 20-30 mg of high-purity γ-indomethacin in a minimal amount of a suitable solvent, such as ethanol or ethyl acetate, in a clean glass vial. Gentle warming can be used to aid dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals. The rate of evaporation can be adjusted by changing the size of the pinhole.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop and immediately proceed to mounting for X-ray diffraction.
Melatonin - Vapor Diffusion Method
This protocol is based on the classical method of crystallizing melatonin from a benzene solution.[4]
-
Inner Vial Preparation: In a small, open-top glass vial, dissolve 10-20 mg of pure melatonin in a minimal volume of a moderately volatile solvent in which it is soluble, such as benzene or toluene.
-
Outer Vial Setup: Place the inner vial inside a larger, sealable glass jar or beaker. Add a few milliliters of a more volatile anti-solvent in which melatonin is poorly soluble (e.g., hexane or pentane) to the bottom of the outer jar, ensuring the level is below the top of the inner vial.
-
Sealing and Diffusion: Seal the outer jar tightly. The vapor of the anti-solvent will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of the melatonin and inducing crystallization.
-
Incubation: Store the setup in a stable, vibration-free location at a constant temperature.
-
Monitoring and Harvesting: Observe the inner vial for crystal growth over several days. Once crystals of sufficient size and quality are observed, carefully open the container and harvest the crystals.
N,N-Dimethyltryptamine (DMT) Fumarate - Reaction Crystallization
This protocol is a generalized procedure for the preparation of the fumarate salt of DMT, which often yields high-quality crystals.
-
DMT Solution: Dissolve a known molar amount of freebase DMT in a suitable solvent such as acetone or isopropyl alcohol.
-
Fumaric Acid Solution: In a separate container, dissolve a stoichiometric amount (or a slight excess) of fumaric acid in a minimal amount of a hot solvent like isopropyl alcohol.
-
Mixing and Precipitation: While stirring, add the hot fumaric acid solution to the DMT solution. The DMT fumarate salt should begin to precipitate.
-
Controlled Cooling: Allow the mixture to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal yield. Slow cooling is crucial for the growth of larger, well-ordered crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallization (Optional): For higher purity and better-quality crystals, the DMT fumarate can be recrystallized by dissolving it in a minimal amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly.
X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized workflow for single-crystal X-ray diffraction data collection and structure refinement.
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset consists of measuring the intensities of all accessible reflections.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This step also involves data reduction and scaling.
-
Structure Solution: The initial phases of the structure factors are determined. For small molecules, this is often achieved using direct methods.
-
Structure Refinement: The atomic coordinates and thermal parameters of the initial structural model are refined against the experimental diffraction data using least-squares methods to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor.[11]
Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of functionalized indole derivatives.
| Technique | Information Provided | Application to Indole Derivatives |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure in solution, including connectivity and stereochemistry. | Confirms the chemical structure and purity of the synthesized indole derivatives. Can be used to study conformational dynamics in solution.[12] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. | Confirms the molecular formula of the functionalized indole derivatives.[12] |
| Infrared (IR) and Raman Spectroscopy | Provides information about the vibrational modes of functional groups. | Identifies characteristic functional groups and can be used to study hydrogen bonding and polymorphism.[9][13] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting and crystallization. | Determines the melting point and purity of the compounds and can be used to identify and characterize different polymorphic forms.[7][13] |
| Powder X-ray Diffraction (PXRD) | Provides a fingerprint of the crystalline solid, useful for phase identification and purity assessment. | Used to identify the polymorphic form of the indole derivatives and to assess the crystallinity of bulk samples.[14] |
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a functionalized indole derivative.
Caption: General workflow for X-ray crystallography of functionalized indole derivatives.
Signaling Pathways of Melatonin and Serotonin
The biological activity of functionalized indoles is often mediated through their interaction with specific signaling pathways. The diagram below illustrates the biosynthetic relationship between serotonin (a precursor to DMT) and melatonin, and their subsequent receptor signaling.
Caption: Biosynthetic and signaling pathways of serotonin, DMT, and melatonin.
References
- 1. youtube.com [youtube.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. crystalstrucmelatonin [ch.ic.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Crystallography Open Database: Information card for entry 7126912 [crystallography.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. easychair.org [easychair.org]
- 13. Indomethacin: Effect of Diffusionless Crystal Growth on Thermal Stability during Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of crystallinity during indomethacin crystalline transformation from α- to γ-polymorphic forms and of the thermodynamic contribution to ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08481G [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of tert-Butyl 7-bromo-1H-indole-1-carboxylate: A Comprehensive Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must handle the disposal of tert-Butyl 7-bromo-1H-indole-1-carboxylate with strict adherence to safety protocols and regulatory requirements. This guide provides essential, step-by-step procedures for the safe handling and disposal of this halogenated organic compound.
As a brominated indole derivative, this compound requires disposal as hazardous chemical waste. Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. The following procedures are based on established guidelines for the disposal of halogenated organic compounds and safety data sheets for structurally similar chemicals.
Pre-Disposal and Handling
Before beginning the disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for halogenated organic waste.
-
Do not mix this compound with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.
-
-
Containerization:
-
Use a compatible, leak-proof container for collecting the waste.
-
The container must be securely closed when not in use.
-
Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Final Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
-
Reporting: Report the spill to the relevant safety officer or department.
Hazard and Safety Data Summary
The following table summarizes the known hazards associated with compounds structurally similar to this compound.
| Hazard Category | Description |
| Skin Irritation | Causes skin irritation.[2][3] |
| Eye Irritation | Causes serious eye irritation.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always consult your institution's specific safety guidelines and the most current regulatory standards.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
